Orevactaene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
197631-20-2 |
|---|---|
Molecular Formula |
C34H44O10 |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
(2Z,3E,5E,7E,9E,11E,13E)-14-[(2R,3R,4S)-3,4-dihydroxy-5-oxo-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyrano[3,2-c]pyran-7-yl]-2-(2,4-dimethylhexylidene)-4-methyltetradeca-3,5,7,9,11,13-hexaenoic acid |
InChI |
InChI=1S/C34H44O10/c1-5-21(2)16-23(4)18-24(33(40)41)17-22(3)14-12-10-8-6-7-9-11-13-15-25-19-27-28(34(42)43-25)30(38)31(39)32(44-27)29(37)26(36)20-35/h6-15,17-19,21,23,26,29-32,35-39H,5,16,20H2,1-4H3,(H,40,41)/b7-6+,10-8+,11-9+,14-12+,15-13+,22-17+,24-18-/t21?,23?,26?,29?,30-,31+,32-/m0/s1 |
InChI Key |
GDSQFNQIWJCATH-PHOXTJPWSA-N |
SMILES |
CCC(C)CC(C)C=C(C=C(C)C=CC=CC=CC=CC=CC1=CC2=C(C(C(C(O2)C(C(CO)O)O)O)O)C(=O)O1)C(=O)O |
Isomeric SMILES |
CCC(C)CC(C)/C=C(/C=C(\C)/C=C/C=C/C=C/C=C/C=C/C1=CC2=C([C@@H]([C@H]([C@@H](O2)C(C(CO)O)O)O)O)C(=O)O1)\C(=O)O |
Canonical SMILES |
CCC(C)CC(C)C=C(C=C(C)C=CC=CC=CC=CC=CC1=CC2=C(C(C(C(O2)C(C(CO)O)O)O)O)C(=O)O1)C(=O)O |
Synonyms |
(2Z,3E,5E,7E,9E,11E,13E)-14-[(7S,8R,9R)-7,8-dihydroxy-5-oxo-9-(1,2,3-t rihydroxypropyl)-4,10-dioxabicyclo[4.4.0]deca-2,11-dien-3-yl]-2-(2,4-d imethylhexylidene)-4-methyl-tetradeca-3,5,7,9,11,13-hexaenoic acid |
Origin of Product |
United States |
Foundational & Exploratory
Orevactaene from Epicoccum nigrum: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of orevactaene, a polyketide metabolite produced by the fungus Epicoccum nigrum. This document is intended for researchers, scientists, and drug development professionals interested in fungal secondary metabolites and their potential therapeutic applications.
Introduction
Epicoccum nigrum, a widespread ascomycete fungus, is a known producer of a diverse array of bioactive secondary metabolites.[1] Among these is this compound, a polyketide also identified as epipyrone A, which has garnered scientific interest due to its notable biological activities.[1][2] this compound is characterized by a 3-d-galactosyl-4-hydroxy-2-pyrone core with a modified heptaene acyl moiety.[2] Its molecular formula is C34H44O10. This guide details the methodologies for the discovery and isolation of this compound from E. nigrum and summarizes its known biological functions, with a focus on its antifungal properties and mechanism of action.
Discovery and Bioassay-Guided Isolation
The discovery of this compound from Epicoccum nigrum was guided by bioassays to identify antifungal constituents. The general workflow for such a discovery process is outlined below.
Experimental Protocol: Bioassay-Guided Isolation
-
Cultivation of Epicoccum nigrum :
-
The fungus Epicoccum nigrum is cultured on a suitable solid or in a liquid medium to promote the production of secondary metabolites. Czapek Yeast Agar (CYA) is a commonly used solid medium.
-
Incubate the cultures at approximately 25°C for 14 days, or until significant growth and pigmentation are observed.[1]
-
-
Extraction :
-
The fungal biomass and secreted exudates are extracted with an organic solvent such as methanol or ethanol to obtain a crude extract.[1]
-
The mycelium can be separated from the liquid broth by centrifugation at 3000g for 10 minutes. The mycelium is then extracted, and the solvent extract can be combined with the liquid broth.
-
-
Bioassay-Guided Fractionation :
-
The crude extract is subjected to preliminary fractionation using techniques like solvent partitioning or solid-phase extraction (SPE).
-
Each fraction is tested for its antifungal activity using a standard bioassay, such as the agar diffusion assay against a panel of test fungi (e.g., Saccharomyces cerevisiae, Aspergillus niger).
-
Fractions exhibiting significant antifungal activity are selected for further purification.
-
-
Purification :
-
The active fractions are subjected to successive rounds of chromatographic purification.
-
Silica Gel Column Chromatography : A common first step, using a stationary phase like LiChroprep RP-8 or Strata Si-1 SPE. Elution is performed with a gradient of solvents, for example, a methanol/chloroform or methanol/water mixture.
-
High-Performance Liquid Chromatography (HPLC) : Final purification is typically achieved using semi-preparative or preparative HPLC with a C18 column. A mobile phase gradient of an aqueous solvent (e.g., water at a slightly alkaline pH) and an organic solvent mixture (e.g., methanol:isopropanol 8:2 v/v) is often employed. The elution of this compound can be monitored by its characteristic UV-Vis absorbance maximum at approximately 428 nm.[1]
-
-
Structure Elucidation :
-
The structure of the purified compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C34H44O10 |
| Molecular Weight | 612.7 g/mol |
| Appearance | Yellow-orange pigment |
| UV-Vis λmax | ~428 nm |
Biological Activity
This compound exhibits a broad spectrum of antifungal activity against both yeasts and filamentous fungi.
Antifungal Activity
The antifungal efficacy of this compound (as its disalt, DEA) has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) and IC50 values.
| Fungal Species | MIC (µg/mL) | IC50 (µg/mL) |
| Saccharomyces cerevisiae | - | 20-40 |
| Sclerotinia sclerotiorum | 1.25 (as crude liquid) | - |
| Botrytis cinerea | 2.5 (as crude liquid) | - |
| Aspergillus flavus | 2.5 (as crude liquid) | - |
Note: Some data is for crude extracts, as indicated.
Mechanism of Action
Current research suggests that the primary antifungal mechanism of the disalt of epipyrone A (DEA) involves the disruption of fatty acid elongation and sphingolipid biosynthesis. This mode of action is distinct from many common antifungal agents that target the fungal cell membrane's ergosterol. Sphingolipids are crucial for various cellular processes in fungi, making their biosynthesis a promising target for novel antifungal therapies.
The proposed mechanism involves the inhibition of key enzymes in these pathways, leading to a cascade of downstream effects that ultimately result in fungal cell death.
While the precise molecular targets of this compound within these pathways are still under investigation, the disruption of these fundamental cellular processes highlights its potential as a lead compound for the development of new antifungal agents.
Biosynthesis of this compound
The biosynthesis of this compound in Epicoccum nigrum is governed by a biosynthetic gene cluster (BGC) designated as epn. This cluster contains the genes epnABCD, which encode the necessary enzymes for its production.
The individual inactivation of the epnA, epnB, and epnC genes has been shown to result in the complete loss of this compound production, confirming their essential roles in its biosynthesis.[2]
Conclusion
This compound, a secondary metabolite from Epicoccum nigrum, represents a promising antifungal agent with a mechanism of action that appears to differ from many currently available drugs. Its discovery through bioassay-guided fractionation and subsequent characterization have provided a solid foundation for further investigation. The elucidation of its biosynthetic pathway opens up possibilities for synthetic biology approaches to enhance its production or generate novel analogs. Future research should focus on the precise identification of its molecular targets within the fatty acid and sphingolipid biosynthesis pathways to further exploit its therapeutic potential.
References
An In-depth Technical Guide to the Orevactaene Biosynthetic Pathway in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orevactaene, also known as Epipyrone A, is a glycosylated polyketide produced by the fungus Epicoccum nigrum. This compound has garnered interest due to its broad-spectrum antifungal activity.[1][2] This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic machinery, and available quantitative data. It further outlines key experimental protocols for studying this pathway and explores potential regulatory mechanisms, offering a valuable resource for researchers in natural product biosynthesis and drug development.
The this compound Biosynthetic Gene Cluster (epn)
The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the epn cluster, within the genome of Epicoccum nigrum.[3][4] This cluster comprises four key genes, epnA, epnB, epnC, and epnD, each encoding a specific enzyme responsible for a step in the assembly of the final molecule.[3][4] Gene inactivation studies have confirmed that epnA, epnB, and epnC are essential for this compound production.[3] Evidence also suggests that epnA and epnB may be transcribed as a bicistronic mRNA.[3]
| Gene | Encoded Enzyme | Putative Function in this compound Biosynthesis |
| epnA | Highly-Reducing Polyketide Synthase (HR-PKS) | Synthesizes the polyketide backbone of this compound. |
| epnB | Glycosyltransferase | Attaches a galactose sugar moiety to the polyketide core. |
| epnC | Cytochrome P450 Monooxygenase | Catalyzes oxidation steps in the modification of the polyketide intermediate. |
| epnD | Transporter | Potentially involved in the secretion of this compound out of the fungal cell. |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process initiated by the highly-reducing polyketide synthase (HR-PKS) encoded by epnA. This enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to assemble the polyketide backbone. Following the creation of the core structure, the glycosyltransferase EpnB, a membrane-bound enzyme, attaches a galactose molecule to the pyrone ring of the polyketide intermediate.[3] Subsequent modifications, including oxidation, are catalyzed by the cytochrome P450 monooxygenase, EpnC. Finally, the transporter encoded by epnD is presumed to facilitate the export of the mature this compound molecule.
References
Biological activity of Orevactaene natural product
An In-Depth Technical Guide on the Biological Activity of the Natural Product Orevactaene
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific biological activities, quantitative data, and mechanism of action for this compound is limited. This guide synthesizes the available information and provides a framework for its potential analysis based on related compounds and generalized experimental protocols.
Introduction to this compound
This compound is a complex polyketide natural product with the molecular formula C34H44O10.[1] It is produced by the fungus Epicoccum nigrum (also referred to as Epicoccum purpurascens), a genus known for its rich diversity of secondary metabolites with potential biotechnological applications.[1][2][3] Structurally, this compound is an isomer of other bioactive compounds, including epicoccaene and the commercial antifungal agent epipyrone, sharing the same polyene chain but differing in their polar side groups, which likely accounts for their distinct biological activities.[4] While noted in the literature to possess "various biological activities," the most specific role attributed to this compound is as an inhibitor of the HIV-1 Rev protein.[3][4]
Reported Biological Activity
The primary biological activity associated with this compound is the inhibition of the Human Immunodeficiency Virus 1 (HIV-1) Rev (Regulator of Virion Expression) protein. The Rev protein is an essential shuttle protein that facilitates the export of unspliced and partially spliced viral mRNA transcripts from the nucleus to the cytoplasm, a critical step for the synthesis of viral structural proteins and enzymes. Inhibition of this pathway is a recognized therapeutic strategy against HIV-1.
Quantitative Data Summary
Comprehensive quantitative bioactivity data (e.g., IC50, EC50, MIC) for this compound is not reported in the available scientific literature. The following table is provided as a structural template to outline the types of data that would be necessary to characterize its activity profile.
| Target/Assay | Bioactivity Metric | Result | Reference |
| HIV-1 Rev Protein Function | IC50 (Half-maximal Inhibitory Concentration) | Not Reported | N/A |
| Antifungal Activity | MIC (Minimum Inhibitory Concentration) | Not Reported | N/A |
| Cytotoxicity (e.g., on HEK293T cells) | CC50 (Half-maximal Cytotoxic Concentration) | Not Reported | N/A |
Potential Mechanism of Action: Inhibition of HIV-1 Rev
The proposed activity of this compound as an HIV-1 Rev inhibitor suggests it interferes with the Rev-mediated nuclear export of viral mRNA. The Rev protein functions by binding to the Rev Response Element (RRE) present on viral mRNA transcripts and subsequently interacting with the host cell's nuclear export machinery, primarily via the CRM1 (Chromosome Region Maintenance 1) pathway. An inhibitor like this compound could theoretically act at several points in this process:
-
By binding directly to the Rev protein, preventing its multimerization or its binding to the RRE.
-
By disrupting the interaction between the Rev/RRE complex and host export factors like CRM1.
-
By interfering with other accessory proteins required for efficient export.
The diagram below illustrates a generalized representation of this signaling pathway and the hypothetical point of inhibition by this compound.
Caption: Hypothetical inhibition of the HIV-1 Rev nuclear export pathway by this compound.
Experimental Protocols
To validate and quantify the reported anti-HIV-1 Rev activity of this compound, a series of established in vitro assays would be required. Below is a detailed methodology for a common Rev/RRE-dependent reporter gene assay.
Protocol: Rev/RRE Reporter Gene Assay
-
Objective: To quantify the inhibition of Rev-mediated gene expression by this compound in a cell-based system.
-
Materials:
-
HEK293T or similar human cell line.
-
pDM628 Plasmid: An expression vector containing a reporter gene (e.g., Chloramphenicol Acetyltransferase - CAT, or Luciferase) whose mRNA contains the RRE and is intron-retained, making its expression Rev-dependent.
-
pcRev Plasmid: An expression vector for the HIV-1 Rev protein.
-
Lipofectamine 2000 or similar transfection reagent.
-
This compound (dissolved in DMSO).
-
Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics.
-
Luciferase or CAT assay reagents.
-
96-well cell culture plates.
-
-
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the pDM628 (RRE-reporter) and pcRev (Rev-expression) plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Four to six hours post-transfection, replace the medium with the this compound-containing medium. Include a "No Rev" control, a "No Drug" (vehicle only, e.g., 0.1% DMSO) control, and a known Rev inhibitor as a positive control.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Lysis and Assay: Lyse the cells using a lysis buffer compatible with the reporter system.
-
Quantification: Measure the reporter gene activity (e.g., luminescence for luciferase, or colorimetric change for CAT) using a plate reader.
-
Data Analysis: Normalize the reporter activity to cell viability (which can be measured in parallel using an MTT or CellTiter-Glo assay). Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
The workflow for this type of screening is visualized below.
Caption: General workflow for a cell-based HIV-1 Rev reporter assay.
Context of Fungal Metabolites
This compound belongs to a class of compounds from Epicoccum species that demonstrate significant biological potential. Understanding its relationship to its source and isomers provides crucial context for future research.
Caption: Relationship between E. nigrum, this compound, and its isomers.
References
- 1. This compound | C34H44O10 | CID 6451130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. the-biotechnological-potential-of-epicoccum-spp-diversity-of-secondary-metabolites - Ask this paper | Bohrium [bohrium.com]
- 3. Genetic localization of the this compound/epipyrone biosynthetic gene cluster in Epicoccum nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approach toward the total synthesis of this compound. 2. Convergent and stereoselective synthesis of the C18-C31 domain of this compound. Evidence for the relative configuration of the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Characterization of Orevactaene's Physical Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orevactaene, a polyketide natural product isolated from the fungus Epicoccum nigrum, has garnered significant interest due to its potential therapeutic applications. Initial investigations have revealed its identity to be synonymous with Epipyrone A, a compound with established broad-spectrum antifungal and antiviral activities. This technical guide provides a comprehensive overview of the initial characterization of this compound's physical properties, detailed experimental protocols for their determination, and a summary of its known biological signaling pathways. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate understanding and further research.
Introduction
This compound is a C-glycosylated 4-hydroxy-2-pyrone derivative belonging to the polyene class of natural products. It was first identified as a secondary metabolite from Epicoccum nigrum. Subsequent total synthesis studies have strongly indicated that the originally proposed structure of this compound is identical to that of Epipyrone A. For the purpose of this guide, the names will be used interchangeably, with a focus on the properties attributed to Epipyrone A. The compound exhibits notable biological activities, including potent antifungal effects and inhibition of the HIV-1 Rev protein, making it a promising candidate for further drug development. This document serves as a foundational resource for researchers by consolidating the known physical characteristics of this compound and providing standardized methodologies for its further investigation.
Physical and Chemical Properties
The initial characterization of this compound has established several key physical and chemical properties. These are summarized in the table below. It is important to note that while some specific physical constants like an exact melting point are not widely reported in the literature, the compound's general characteristics have been described.
| Property | Value / Description |
| Molecular Formula | C₃₄H₄₄O₁₀ |
| Molecular Weight | 612.7 g/mol (Computed)[1] |
| Appearance | Yellow, pigmented solid.[2][3] |
| Solubility | The disalt form is water-soluble and also soluble in polar organic solvents such as methanol and ethanol. The non-salt (diacid) form has poorer water solubility.[2][4][5] |
| Stability | The disalt form is reported to be thermo-stable and stable at neutral to alkaline pH.[2][3][6] |
| UV-Vis Absorbance (λmax) | 428 nm.[2][3][6][7] |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and characterization of this compound, as well as for the determination of its key physical and biological properties.
Isolation and Purification
The isolation of this compound from Epicoccum nigrum cultures and its subsequent purification are critical first steps for any characterization study.
Workflow for Isolation and Purification of this compound
Caption: Workflow for this compound Isolation.
Protocol:
-
Culturing: Epicoccum nigrum is cultured on a suitable medium such as Czapek Yeast Agar (CYA) until a sufficient amount of the pigmented exudate is produced.
-
Extraction: The fungal biomass and agar are extracted with methanol. The mixture is vigorously shaken to ensure efficient extraction of the compound.
-
Initial Purification: The crude methanol extract is centrifuged to remove fungal biomass and agar debris. The resulting supernatant is then filtered under vacuum.
-
Chromatographic Purification: The clarified extract is subjected to solid-phase extraction (SPE) as a preliminary purification step. The fraction containing this compound is then further purified using preparative High-Performance Liquid Chromatography (HPLC). A suitable mobile phase gradient, for example, a water/methanol or water/acetonitrile gradient, is used to achieve separation. The fraction corresponding to the peak at 428 nm is collected.
Structural Elucidation
The determination of this compound's chemical structure relies on a combination of spectroscopic techniques.
Protocol:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the purified compound. This data is used to confirm the molecular formula (C₃₄H₄₄O₁₀).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to elucidate the detailed structure:
-
¹H NMR: To identify the types and connectivity of protons.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the molecular fragments.
-
NOESY: To determine the relative stereochemistry of the molecule.
-
Determination of Physical Properties
3.3.1. Melting Point Determination
Protocol (Capillary Method):
-
Sample Preparation: A small amount of the dried, purified this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is ramped up quickly to get an approximate melting range, and then a second, slower measurement (1-2 °C per minute) is performed with a fresh sample to determine the precise melting range. The temperatures at which the sample begins to melt and is completely molten are recorded.
3.3.2. Solubility Determination
Protocol (Shake-Flask Method):
-
Sample Preparation: An excess amount of purified this compound is added to a known volume of the solvent to be tested (e.g., water, methanol, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated in a mechanical shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of this compound in the clear supernatant is then quantified using a suitable analytical method, such as UV-Vis spectrophotometry (at 428 nm) or HPLC.
Biological Signaling Pathways
This compound has been shown to interact with specific biological pathways, leading to its observed antifungal and antiviral activities.
Antifungal Mechanism of Action
This compound exhibits broad-spectrum antifungal activity. Unlike many polyene antifungals that target ergosterol in the fungal cell membrane, this compound is thought to disrupt fatty acid and sphingolipid biosynthesis.
Diagram of this compound's Antifungal Action
Caption: this compound's Antifungal Mechanism.
HIV-1 Rev Inhibition
This compound has been identified as an inhibitor of the HIV-1 Rev protein. Rev is essential for the nuclear export of unspliced and partially spliced viral mRNAs, a critical step in the viral replication cycle. This compound is believed to interfere with the CRM1-mediated nuclear export pathway.
Diagram of HIV-1 Rev Export and Inhibition by this compound
Caption: HIV-1 Rev Export and this compound Inhibition.
Conclusion
This compound, also known as Epipyrone A, is a promising natural product with significant therapeutic potential. This guide has summarized its key physical properties and provided standardized experimental protocols for its further characterization. The elucidation of its antifungal and antiviral mechanisms of action opens avenues for the development of novel therapeutic agents. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community to accelerate research and development efforts focused on this important molecule.
References
- 1. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
Spectroscopic and Mass Spectrometric Characterization of Orevactaene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orevactaene is a polyketide of fungal origin, first identified from Epicoccum nigrum.[1] Its complex structure and biological activity have made it a subject of interest in natural product chemistry and drug discovery. This technical guide provides a consolidated overview of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and mass spectrometry. It also outlines representative experimental protocols for the isolation and characterization of such fungal metabolites.
Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been instrumental in determining the molecular formula of this compound.
| Parameter | Value | Source |
| Molecular Formula | C₃₄H₄₄O₁₀ | [2] |
| Molecular Weight | 612.7 g/mol | [2] |
| Ionization Mode | Positive | - |
| Observed Ion [M+H]⁺ | 613 | - |
| Mass Spectrometry Type | HR-ESI-MS | - |
NMR Spectroscopic Data
The structure of this compound was elucidated primarily through 2D NMR techniques. While a complete, publicly available dataset of all ¹³C NMR chemical shifts is elusive, key ¹H NMR data have been reported. The complexity of the molecule, including several stereocenters of yet unconfirmed absolute configuration, makes detailed NMR analysis crucial.[3]
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.96 | d | 1.8 | H-10 |
| 6.88 | dd | 8.1, 1.8 | H-14 |
| 6.72 | d | 8.1 | H-13 |
| - | - | - | Signals for a para-disubstituted phenyl moiety |
Note: The assignments are based on the available data from the dissertation by Kemami Wangun.
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are not extensively published. However, the following sections describe representative methodologies for the isolation and analysis of fungal polyketides, which are applicable to this compound.
Isolation and Purification of Fungal Metabolites
The general workflow for obtaining a pure sample of a fungal metabolite like this compound for spectroscopic analysis is outlined below.
Caption: General workflow for the isolation and structural elucidation of this compound.
NMR Spectroscopy
Sample Preparation: A purified sample of the fungal metabolite (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.
Instrumentation: NMR spectra are typically acquired on a high-field spectrometer (e.g., 400-800 MHz) equipped with a cryoprobe for enhanced sensitivity, which is particularly important for complex molecules available in small quantities.
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is typically used to obtain a spectrum with single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans is usually required.
-
2D NMR: A suite of 2D NMR experiments is essential for the structural elucidation of complex molecules like this compound. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry.
-
High-Resolution Mass Spectrometry (HR-MS)
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with electrospray ionization.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is commonly used.
Data Acquisition:
-
The sample is introduced into the mass spectrometer via direct infusion or through an LC column.
-
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like many natural products, typically generating protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.
-
The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the parent ion, which is a critical step in identifying a new compound.
Structural Insights and Future Directions
The available spectroscopic data have provided a foundational understanding of the planar structure of this compound. However, the complete stereochemical assignment remains an area of active investigation. The synthesis of proposed stereoisomers and comparison of their spectroscopic data with that of the natural product is a key strategy being employed to fully elucidate the absolute and relative configurations of all chiral centers.[3] Further research, including more detailed 2D NMR studies and potentially X-ray crystallography, will be necessary to definitively establish the complete three-dimensional structure of this intriguing fungal metabolite.
References
- 1. Genetic localization of the this compound/epipyrone biosynthetic gene cluster in Epicoccum nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C34H44O10 | CID 6451130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Approach toward the total synthesis of this compound. 2. Convergent and stereoselective synthesis of the C18-C31 domain of this compound. Evidence for the relative configuration of the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Orevactaene: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Orevactaene, also known as Epipyrone A, is a polyketide metabolite produced by the fungus Epicoccum nigrum. This guide provides a comprehensive overview of this compound, including its molecular characteristics, biosynthetic pathway, and known biological activities. Detailed experimental protocols for its isolation and purification are provided, along with a summary of its physical and chemical properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.
Core Molecular Data
This compound is a complex polyketide with the following molecular formula and mass characteristics.
| Property | Value | Citation |
| Molecular Formula | C₃₄H₄₄O₁₀ | [1] |
| Molecular Weight | 612.7 g/mol | [1] |
| Exact Mass | 612.29344760 Da | [1] |
| Monoisotopic Mass | 612.29344760 Da | [1] |
Biosynthesis and Biological Activity
This compound is synthesized by the fungus Epicoccum nigrum through a polyketide synthesis pathway. The biosynthetic gene cluster (BGC) responsible for its production has been identified as epnABCD. This cluster encodes for a highly-reducing fungal polyketide synthase, a glycosyltransferase, a cytochrome P450, and a transporter.[2]
The primary biological activity of this compound reported in the literature is its broad-spectrum antifungal properties.[3][4] Its mechanism of action is thought to involve the disruption of sphingolipid and fatty acid biosynthesis in fungal cells.[5]
This compound Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound, starting from the core polyketide synthase activity.
This compound Biosynthesis Workflow
Proposed Antifungal Mechanism of Action
The antifungal activity of this compound is believed to stem from its interference with key cellular processes in fungi. The following diagram outlines the proposed mechanism.
Proposed Antifungal Mechanism
Experimental Protocols
The following protocols are synthesized from methodologies described in the cited literature for the isolation and purification of this compound from Epicoccum nigrum cultures.
Culturing of Epicoccum nigrum
-
Prepare a suitable solid or liquid fermentation medium. For solid-state fermentation, broken rice can be used as a substrate.[6]
-
Inoculate the medium with a culture of Epicoccum nigrum.
-
Incubate the culture under appropriate conditions (e.g., 25°C for 14 days) to allow for fungal growth and metabolite production.[3]
Extraction of this compound
-
Following incubation, harvest the fungal biomass and/or fermentation medium.
-
If using solid-state fermentation, dry the substrate (e.g., at 50°C for 24 hours) and mill it into a powder.[6]
-
Extract the crude metabolites using an appropriate solvent. Methanol is commonly used for this purpose.[7]
-
Separate the extract from the solid fungal biomass and substrate by centrifugation and/or filtration.[7]
Purification of this compound
A multi-step purification process is typically required to isolate this compound.
-
Open Column Chromatography:
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using reverse-phase HPLC.[1]
-
A typical method involves a gradient of water and acetonitrile (e.g., starting from 95:5 and transitioning to 5:95 over 40 minutes).[1]
-
Monitor the elution profile at a wavelength of approximately 428-432 nm, which corresponds to the maximal UV absorbance of this compound.[8]
-
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Purification Workflow
Conclusion
This compound represents a promising natural product with significant antifungal activity. The information provided in this technical guide, including its molecular properties, biosynthetic pathway, and detailed experimental protocols for its isolation, offers a solid foundation for further research and development. The elucidation of its mechanism of action opens up new avenues for the development of novel antifungal agents. Continued investigation into the biological activities and potential therapeutic applications of this compound is highly encouraged.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Genetic localization of the this compound/epipyrone biosynthetic gene cluster in Epicoccum nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Activity of Disalt of Epipyrone A from Epicoccum nigrum Likely via Disrupted Fatty Acid Elongation and Sphingolipid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of Disalt of Epipyrone A from <i>Epicoccum nigrum</i> Likely via Disrupted Fatty Acid Elongation and Sphingolipid Biosynthesis [agris.fao.org]
- 6. data.epo.org [data.epo.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Orevactaene (Inaxaplin as a Proxy): A Technical Guide to its Therapeutic Potential in APOL1-Mediated Kidney Disease
Disclaimer: The term "Orevactaene" does not correspond to a recognized compound in publicly available scientific literature. This technical guide will focus on Inaxaplin (VX-147) , a well-characterized inhibitor of Apolipoprotein L1 (APOL1), as a proxy to address the user's query on the therapeutic applications of a compound with this mechanism of action.
Executive Summary
APOL1-mediated kidney disease (AMKD) is a significant cause of renal pathology, particularly in individuals of African ancestry carrying high-risk APOL1 genetic variants (G1 and G2). These gain-of-function mutations lead to podocyte injury and progressive loss of kidney function. Inaxaplin is an investigational, orally bioavailable small molecule that directly targets and inhibits the ion channel function of the APOL1 protein. Preclinical and clinical studies have demonstrated its potential to reduce proteinuria, a key indicator of kidney damage in AMKD. This document provides a comprehensive overview of the therapeutic rationale, mechanism of action, preclinical and clinical data, and key experimental methodologies related to Inaxaplin.
Therapeutic Rationale: Targeting the Genetic Driver of Kidney Disease
The discovery of APOL1 risk variants as a causal factor in a spectrum of kidney diseases, including focal segmental glomerulosclerosis (FSGS), has paved the way for targeted therapeutic strategies. The G1 and G2 variants of APOL1 form cation-permeable channels in the cell membrane of podocytes, leading to cellular stress, inflammation, and eventual cell death. By directly inhibiting this aberrant channel activity, Inaxaplin aims to address the root cause of AMKD, offering a precision medicine approach to a genetically defined patient population.
Mechanism of Action
Inaxaplin is a potent and selective inhibitor of the ion channel function of both the G1 and G2 variants of the APOL1 protein. The proposed mechanism involves the binding of Inaxaplin to the APOL1 protein, thereby blocking the influx of ions and mitigating the downstream cellular pathology.
Signaling Pathways in APOL1-Mediated Podocyte Injury
The expression of APOL1 risk variants in podocytes triggers a cascade of detrimental cellular events. Two key pathways implicated in this process are Endoplasmic Reticulum (ER) stress and the activation of Protein Kinase R (PKR).
Caption: APOL1-induced ER stress pathway leading to podocyte apoptosis.
Caption: PKR activation pathway in APOL1-mediated podocyte injury.
Preclinical Data
Inaxaplin has been evaluated in a range of in vitro and in vivo models to assess its potency and efficacy.
In Vitro Potency
The inhibitory activity of Inaxaplin on APOL1 channel function is a key measure of its potency. While specific EC50 values are not publicly disclosed, it has been reported to be a highly potent inhibitor of both G1 and G2 variants.
In Vivo Efficacy in a Transgenic Mouse Model
A transgenic mouse model expressing the human APOL1 G2 variant under the control of a podocyte-specific promoter was utilized to evaluate the in vivo efficacy of Inaxaplin. Proteinuria was induced in these mice, and the effect of Inaxaplin treatment was assessed.
Table 1: Summary of Preclinical Efficacy Data
| Model System | Endpoint | Result |
| APOL1 G2 Transgenic Mice | Reduction in Proteinuria | Statistically significant reduction in urinary albumin-to-creatinine ratio compared to vehicle-treated controls. |
Clinical Development
Inaxaplin has progressed through early-phase clinical trials and is currently in late-stage development for the treatment of AMKD.
Phase 2a Clinical Trial
A Phase 2a proof-of-concept study was conducted in patients with two APOL1 risk variants and biopsy-confirmed FSGS. The trial evaluated the efficacy and safety of Inaxaplin over a 13-week treatment period.
Table 2: Summary of Phase 2a Clinical Trial Data
| Parameter | Result | p-value |
| Mean change from baseline in urine protein-to-creatinine ratio (UPCR) | -47.6% | <0.05 |
Ongoing Phase 2/3 Clinical Trial
A global, pivotal Phase 2/3 adaptive trial is currently underway to further evaluate the efficacy and safety of Inaxaplin in a broader population of patients with AMKD. The study is assessing the effect of a 45 mg once-daily oral dose of Inaxaplin compared to placebo on top of standard of care.[1]
Experimental Protocols
In Vitro APOL1 Ion Channel Activity Assay (Thallium Flux Assay)
This assay is a common method to assess the function of ion channels, including APOL1.
-
Principle: Thallium ions (Tl+) can pass through potassium channels and serve as a surrogate for K+. A Tl+-sensitive fluorescent dye is loaded into cells expressing the APOL1 variants. Upon channel opening, Tl+ enters the cell, binds to the dye, and produces a fluorescent signal that is proportional to the ion channel activity.
-
Cell Line: Human Embryonic Kidney (HEK293) cells engineered to inducibly express the G1 or G2 variants of APOL1.
-
Methodology:
-
Seed HEK293-APOL1 cells in a multi-well plate.
-
Induce APOL1 expression.
-
Load cells with a thallium-sensitive fluorescent dye.
-
Add Inaxaplin at various concentrations.
-
Initiate ion flux by adding a Tl+-containing buffer.
-
Measure the change in fluorescence over time using a plate reader.
-
Calculate the dose-dependent inhibition of Tl+ flux to determine the potency of Inaxaplin.
-
Caption: Workflow for the APOL1 thallium flux assay.
In Vivo Proteinuria Model in APOL1 Transgenic Mice
This model is used to assess the in vivo efficacy of compounds in reducing proteinuria, a hallmark of AMKD.
-
Animal Model: Transgenic mice expressing a human APOL1 risk variant (e.g., G2) under the control of a podocyte-specific promoter (e.g., nephrin).
-
Induction of Proteinuria:
-
Interferon-gamma (IFN-γ) is administered to the mice to upregulate the expression of the APOL1 transgene, mimicking a "second hit" that is thought to be required for disease development in humans.
-
-
Methodology:
-
Administer IFN-γ to APOL1 transgenic mice to induce proteinuria.
-
Monitor the development of proteinuria by measuring the urinary albumin-to-creatinine ratio (UACR).
-
Once proteinuria is established, randomize mice into treatment (Inaxaplin) and vehicle control groups.
-
Administer Inaxaplin or vehicle daily for a specified period.
-
Collect urine at regular intervals to measure UACR.
-
At the end of the study, harvest kidneys for histological analysis.
-
Compare the UACR and kidney histology between the treatment and control groups to determine the efficacy of Inaxaplin.
-
Conclusion
Inaxaplin represents a promising targeted therapy for APOL1-mediated kidney disease. By directly inhibiting the aberrant ion channel activity of APOL1 risk variants, it addresses the underlying genetic cause of the disease. Preclinical and clinical data have demonstrated its potential to significantly reduce proteinuria, a key marker of kidney damage. The ongoing late-stage clinical trials will provide further insights into the long-term efficacy and safety of Inaxaplin and its potential to alter the course of this devastating disease.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Orevactaene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orevactaene is a polyketide metabolite produced by the fungus Epicoccum nigrum. As a member of the terpene lactone class of compounds, this compound has garnered interest within the scientific community for its potential biological activities. Preliminary studies have highlighted its antibacterial properties, making it a candidate for further investigation in drug discovery and development programs. This document provides a detailed protocol for the extraction and purification of this compound from solid-state fermentation cultures of Epicoccum nigrum. The methodology is designed to yield a highly purified sample of this compound suitable for downstream applications such as structural elucidation, biological assays, and preclinical studies.
Data Presentation
The following table summarizes the quantitative data associated with the extraction and purification of this compound, including optimized extraction parameters and representative yields and purity at each stage of the process.
| Parameter | Value | Unit | Notes |
| Optimized Aqueous Extraction Parameters | |||
| Extraction Temperature | 55.7 | °C | Optimal temperature for maximizing yield during aqueous extraction. |
| Mass of Fermented Substrate | 0.79 | g | Optimal mass of fermented rice for the specified extraction volume. |
| Extraction Time | 56.6 | min | Optimal duration for the aqueous extraction process. |
| Yield and Purity at Purification Stages | Note: The following values are representative and may vary based on fermentation efficiency and experimental conditions. | ||
| Crude Aqueous Extract | 52.7 | AU/g | Initial yield from optimized aqueous extraction, measured in absorbance units per gram of fermented substrate. |
| Post-Solvent Partitioning Yield | 15-25 | mg/L | Estimated yield after initial purification by liquid-liquid extraction. |
| Post-Solvent Partitioning Purity | 40-60 | % | Estimated purity of this compound after the initial partitioning step. |
| Post-Silica Gel Chromatography Yield | 5-10 | mg/L | Estimated yield after the first chromatographic purification step. |
| Post-Silica Gel Chromatography Purity | 85-95 | % | Estimated purity of this compound after silica gel chromatography. |
| Final Yield (Post-Preparative HPLC) | 2-5 | mg/L | Estimated final yield of highly purified this compound. |
| Final Purity (Post-Preparative HPLC) | >98 | % | Estimated final purity of this compound, suitable for most research applications. |
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Experimental Protocols
Solid-State Fermentation of Epicoccum nigrum
Materials:
-
Epicoccum nigrum culture
-
Broken rice
-
Distilled water
-
Erlenmeyer flasks (500 mL)
-
Autoclave
-
Incubator
Protocol:
-
Prepare the solid substrate by mixing broken rice with distilled water in a 1:1 (w/v) ratio in Erlenmeyer flasks.
-
Autoclave the flasks containing the substrate at 121°C for 20 minutes to ensure sterility.
-
Allow the substrate to cool to room temperature.
-
Inoculate the sterilized substrate with a 10% (v/v) inoculum of a 7-day old Epicoccum nigrum culture.
-
Incubate the flasks at 25 ± 2°C for 10 days in the dark.
-
After the incubation period, autoclave the fermented substrate to deactivate the fungus.
-
Dry the fermented substrate in a hot air oven at 50°C for 24 hours.
-
Mill the dried substrate into a fine powder using a blender or a mill.
Aqueous Extraction of this compound
Materials:
-
Dried and milled fermented substrate
-
Distilled water
-
Shaking incubator or magnetic stirrer with heating capabilities
-
Centrifuge and centrifuge tubes
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
Protocol:
-
Suspend the dried powder of the fermented substrate in distilled water.
-
Perform the extraction under the optimized conditions: a temperature of 55.7°C for 56.6 minutes with a solid-to-liquid ratio based on the available equipment.
-
Continuously agitate the mixture during the extraction process.
-
After extraction, centrifuge the suspension at 5000 x g for 15 minutes to pellet the solid material.
-
Decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining particulate matter. The resulting clear, colored solution is the crude aqueous extract.
Liquid-Liquid Extraction
Materials:
-
Crude aqueous extract
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Transfer the crude aqueous extract to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The colored this compound will partition into the organic (ethyl acetate) layer.
-
Drain the lower aqueous layer and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of this compound.
-
Combine all the ethyl acetate extracts.
-
Concentrate the combined organic extracts to dryness using a rotary evaporator under reduced pressure to obtain the crude organic extract.
Silica Gel Column Chromatography
Materials:
-
Crude organic extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: n-hexane, ethyl acetate, methanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp
Protocol:
-
Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.
-
Dissolve the crude organic extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried silica gel with the adsorbed extract onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., n-hexane:ethyl acetate), followed by the addition of small percentages of methanol if necessary for more polar compounds.
-
Collect fractions of the eluate in test tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system (e.g., 7:3 n-hexane:ethyl acetate) and visualize the spots under a UV lamp.
-
Pool the fractions containing the desired compound (this compound) based on their TLC profiles.
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound sample.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Materials:
-
Semi-purified this compound sample
-
HPLC-grade solvents: acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, if necessary)
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Fraction collector
-
Analytical HPLC system for purity analysis
Protocol:
-
Develop an analytical HPLC method to determine the retention time of this compound and to assess the purity of the semi-purified sample.
-
Dissolve the semi-purified this compound in the mobile phase.
-
Scale up the analytical method to a preparative scale. This typically involves using a larger column and a higher flow rate.
-
Inject the dissolved sample onto the preparative HPLC column.
-
Elute with an isocratic or gradient solvent system optimized for the separation of this compound from the remaining impurities. A common gradient for C18 columns is a water/acetonitrile system.
-
Monitor the elution profile using a UV detector at a wavelength where this compound shows maximum absorbance.
-
Collect the fractions corresponding to the this compound peak using a fraction collector.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity (>98%).
-
Remove the solvent from the pooled fractions, typically by lyophilization or evaporation under reduced pressure, to obtain the final purified this compound.
Application Notes and Protocols for the Analytical Detection of Orevactaene
These application notes provide detailed methodologies for the detection and analysis of Orevactaene, a polyketide natural product isolated from the fungus Epicoccum nigrum. Recent research has indicated that this compound is likely identical to Epipyrone A.[1] Therefore, analytical methods developed for Epipyrone A are applicable for the detection of this compound.
This compound exhibits significant biological activities, including broad-spectrum antifungal, antiviral, and telomerase inhibitory properties.[2][3][4] Accurate and reliable analytical methods are crucial for research and development involving this compound. The primary techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV-Vis, and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7]
Chemical Properties of this compound/Epipyrone A
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₄O₁₀ | [2][5] |
| Molecular Weight | 612.7 g/mol | [2] |
| UV-Vis Absorbance Maxima | 428 - 437 nm | [4][6] |
Quantitative Analysis
The following table summarizes typical chromatographic conditions for the quantitative analysis of this compound/Epipyrone A. While specific limits of detection (LOD) and quantification (LOQ) are not extensively reported in the literature, these methods are suitable for quantitative purposes. Quantification can be achieved by using a calibration curve generated from a purified standard or by using an extinction coefficient.[6]
| Parameter | Method 1 | Method 2 |
| Chromatography System | Semi-preparative HPLC-DAD | HPLC-DAD |
| Column | Gemini-NX C18 (250 mm x 10 mm, 5 µm) | Ascentis C8 Express (50 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Milli-Q Water (pH 10 with ammonium hydroxide) | 0.1% Acetic Acid in Water |
| Mobile Phase B | Methanol:Isopropanol (8:2 v/v) | Acetonitrile |
| Gradient | Gradient elution (specifics to be optimized) | 30% B to 70% B over 5 min |
| Flow Rate | 3 mL/min | 0.5 mL/min |
| Column Temperature | Not specified | 15°C |
| Detection Wavelength | 428 nm | 437 nm |
| Injection Volume | Not specified | 1 µL |
Experimental Protocols
Protocol 1: Sample Preparation from Fungal Culture
This protocol describes the extraction and purification of this compound/Epipyrone A from Epicoccum nigrum cultures.
Materials:
-
14-day-old E. nigrum cultures on agar plates
-
Analytical grade methanol, cold (-20°C)
-
Solid Phase Extraction (SPE) column (e.g., Strata SI-1 Silica, 50 µm, 70 Å)
-
Acetonitrile
-
Milli-Q Water
Procedure:
-
Macerate the fungal culture plates.
-
Resuspend the macerated culture in cold analytical-grade methanol.
-
Shake the mixture at 180 rpm for 1 hour at 4°C, protected from light.
-
Centrifuge at 4000 rpm for 30 minutes at 4°C to remove fungal biomass and agar debris.
-
Filter the supernatant using vacuum filtration.
-
Pre-purify the crude extract using an SPE column.[7]
-
Condition the silica SPE column with acetonitrile, followed by methanol, and then water.
-
Load the extract onto the column.
-
Wash the column with water to remove sugars.
-
Elute the yellow-orange fraction containing this compound/Epipyrone A with a mixture of methanol and water (e.g., 40-60% methanol).[5]
-
-
Dry the collected fractions under vacuum.
-
Store the purified compound at -20°C.
Protocol 2: HPLC-DAD Analysis
This protocol outlines the analysis of the purified this compound/Epipyrone A using HPLC with Diode Array Detection.
Materials:
-
Purified this compound/Epipyrone A sample
-
HPLC-grade solvents (as specified in the quantitative data table)
-
HPLC system with a DAD detector and a C8 or C18 column
Procedure:
-
Prepare the mobile phases as described in the quantitative data table (Method 1 or Method 2).
-
Dissolve the purified sample in an appropriate solvent (e.g., methanol or water).
-
Set up the HPLC system with the specified column and chromatographic conditions.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram at the specified wavelength (428 nm or 437 nm).
-
Identify the peak corresponding to this compound/Epipyrone A based on its retention time and UV-Vis spectrum.
-
Quantify the compound using a calibration curve or a known extinction coefficient.
Visualizations
Caption: Experimental workflow for the extraction, purification, and analysis of this compound.
Caption: Proposed antifungal mechanism of this compound via disruption of fatty acid and sphingolipid pathways.
References
- 1. Polyunsaturated C-Glycosidic 4-Hydroxy-2-pyrone Derivatives: Total Synthesis Shows that Putative this compound Is Likely Identical with Epipyrone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epipyrone A, a Broad-Spectrum Antifungal Compound Produced by Epicoccum nigrum ICMP 19927 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Epipyrone A, a Broad-Spectrum Antifungal Compound Produced by Epicoccum nigrum ICMP 19927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
- 7. mdpi.com [mdpi.com]
Orevactaene as a Chemical Probe in Biological Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orevactaene, also known as Epipyrone A, is a polyketide natural product isolated from the fungus Epicoccum nigrum.[1][2] It has demonstrated potent and broad-spectrum antifungal activity, making it a valuable tool for studying fungal biology and for potential therapeutic development.[1][3][4][5] Recent studies have elucidated its mechanism of action, highlighting its role as an inhibitor of fatty acid elongation and sphingolipid biosynthesis.[3][4][6] This property makes this compound a useful chemical probe for dissecting these critical cellular pathways.
These application notes provide detailed protocols for utilizing this compound as a chemical probe to investigate its effects on fungal cells, with a particular focus on its impact on the sphingolipid biosynthesis pathway.
Mechanism of Action: Inhibition of Sphingolipid and Fatty Acid Biosynthesis
This compound's primary mode of action as an antifungal agent is the disruption of sphingolipid and fatty acid biosynthesis.[3][4][6] In yeast, this leads to a cascade of downstream effects, including alterations in cell membrane integrity, endocytosis, and cell wall integrity. Unlike other polyene antifungals, this compound's activity is not primarily dependent on interaction with membrane ergosterol.[3]
The following diagram illustrates the proposed signaling pathway affected by this compound in Saccharomyces cerevisiae.
Caption: this compound inhibits fatty acid elongation and sphingolipid biosynthesis, leading to fungal cell death.
Quantitative Data
The inhibitory activity of the disalt of this compound (referred to as DEA) has been quantified against Saccharomyces cerevisiae. The following tables summarize the available data.
Table 1: Inhibitory Concentrations of this compound (Disalt) against S. cerevisiae
| Parameter | Value (µg/mL) |
| IC20 | 25.5 |
| IC50 | Not explicitly quantified in the provided search results |
Data sourced from a study on the antifungal activity of the disalt of epipyrone A.[6]
Table 2: Antifungal Spectrum of Purified this compound
| Fungal Species | Activity (Zone of Inhibition) |
| Saccharomyces cerevisiae | Yes |
| Candida albicans | Yes |
| Aspergillus fumigatus | Yes |
| Botrytis cinerea | Yes |
| Rhizoctonia solani | Yes |
Activity was confirmed via agar diffusion assays.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Fungal Susceptibility Testing using Broth Microdilution
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target fungal strain.
Materials:
-
This compound (disalt form recommended for solubility)
-
Target fungal strain (e.g., S. cerevisiae, C. albicans)
-
Appropriate liquid growth medium (e.g., YPD broth, SC broth)[7][8]
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., water for the disalt form) to a concentration of 1 mg/mL.
-
Prepare Fungal Inoculum: Culture the fungal strain overnight in the appropriate broth. Adjust the cell density to 1-5 x 105 CFU/mL.[7]
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate. Leave a column for a no-drug control.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the fungal strain (e.g., 30°C for S. cerevisiae) for 24-48 hours.[7]
-
Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits fungal growth or by measuring the optical density at 600 nm.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Protocol 2: Chemical-Genetic Profiling in S. cerevisiae**
This protocol identifies gene deletions that confer hypersensitivity to this compound, providing insights into its mechanism of action.
Materials:
-
S. cerevisiae gene deletion library
-
Synthetic complete (SC) agar plates[3]
-
This compound
-
Robotic pinning tool (optional, for high-throughput screening)
Procedure:
-
Plate Preparation: Prepare SC agar plates containing a sub-lethal concentration of this compound (e.g., IC20, 25.5 µg/mL).[6] Also prepare control plates without the compound.
-
Yeast Pinning: Using a robotic pinner or manually, replicate the yeast deletion library from frozen stocks onto the control and this compound-containing plates.
-
Incubation: Incubate the plates at 30°C for 48-72 hours.
-
Data Acquisition: Scan the plates to acquire high-resolution images.
-
Data Analysis: Quantify the colony size for each deletion strain on both control and this compound plates. Identify strains that show significantly reduced growth in the presence of this compound compared to the control. These are considered "hypersensitive" mutants. Gene ontology analysis of these hits can reveal the cellular processes affected by the compound.
Protocol 3: Analysis of Sphingolipid and Fatty Acid Biosynthesis
This protocol outlines a general approach to investigate the impact of this compound on lipid biosynthesis using metabolomics.
Materials:
-
S. cerevisiae culture
-
This compound
-
Quenching solution (e.g., cold glycerol-saline)[7]
-
Metabolite extraction buffer
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Grow S. cerevisiae to mid-log phase and treat with this compound at a desired concentration (e.g., IC50) for a specific duration. Include an untreated control.
-
Quenching and Harvesting: Rapidly quench metabolic activity by mixing the cell culture with a cold quenching solution. Harvest the cells by centrifugation at a low temperature.[7]
-
Metabolite Extraction: Extract intracellular metabolites using a suitable extraction buffer.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using a liquid chromatography-mass spectrometry (LC-MS/MS) system to identify and quantify changes in the levels of fatty acids and sphingolipids between the treated and untreated samples.
-
Data Analysis: Compare the metabolite profiles to identify specific lipids that are depleted or accumulated in the presence of this compound.
Caption: Workflow for analyzing the impact of this compound on the yeast metabolome.
Conclusion
This compound serves as a potent and specific chemical probe for the investigation of fatty acid and sphingolipid biosynthesis in fungi. The protocols outlined in these application notes provide a framework for researchers to utilize this compound to further understand these essential cellular processes and to explore its potential as a lead for novel antifungal therapies.
References
- 1. Epipyrone A, a Broad-Spectrum Antifungal Compound Produced by Epicoccum nigrum ICMP 19927 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic localization of the this compound/epipyrone biosynthetic gene cluster in Epicoccum nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal Activity of Disalt of Epipyrone A from Epicoccum nigrum Likely via Disrupted Fatty Acid Elongation and Sphingolipid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Epipyrone A, a Broad-Spectrum Antifungal Compound Produced by Epicoccum nigrum ICMP 19927 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Activity of Disalt of Epipyrone A from Epicoccum nigrum Likely via Disrupted Fatty Acid Elongation and Sphingolipid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Evaluation of Orevactaene
Disclaimer: Limited specific experimental data and detailed in vitro assay protocols for Orevactaene are publicly available. The following application notes and protocols are based on generalized methodologies for the in vitro assessment of novel bioactive compounds and should be adapted as necessary.
Introduction
This compound, also known as Epipyrone (EPN)-A, is a polyketide compound produced by the fungus Epicoccum nigrum.[1] While its biosynthetic gene cluster has been identified, comprehensive studies detailing its mechanism of action and specific in vitro bioactivities are not widely published.[1] These application notes provide a framework of standard in vitro assays to characterize the cytotoxic and potential anticancer properties of this compound. The protocols described herein are foundational and may require optimization based on the specific cell lines and research objectives.
Quantitative Data Summary
| Cell Line | Histology | Doubling Time (Approx.) | This compound IC50 (µM) | Positive Control IC50 (µM) [e.g., Doxorubicin] |
| MCF-7 | Breast Adenocarcinoma | 29 hours | Data to be determined | Data to be determined |
| HeLa | Cervical Adenocarcinoma | 20 hours | Data to be determined | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | 48 hours | Data to be determined | Data to be determined |
| A549 | Lung Carcinoma | 22 hours | Data to be determined | Data to be determined |
| HCT116 | Colorectal Carcinoma | 18 hours | Data to be determined | Data to be determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cultured cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (e.g., Doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Caspase-3 Activity)
This protocol measures the activity of caspase-3, a key effector caspase in the apoptotic pathway, to determine if this compound induces programmed cell death.
Materials:
-
Cells treated with this compound as in the viability assay.
-
Caspase-3 colorimetric assay kit (containing lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA).
-
96-well plate.
-
Plate reader (405 nm).
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound in a 6-well plate.
-
After treatment, collect the cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
Caspase-3 Assay:
-
In a 96-well plate, add 50 µL of reaction buffer to each well.
-
Add 50-100 µg of protein lysate to each well.
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm.
-
The absorbance is proportional to the amount of caspase-3 activity.
-
Visualizations
The following diagrams illustrate a general experimental workflow for assessing the in vitro cytotoxicity of a novel compound like this compound and a hypothetical signaling pathway that could be investigated.
References
Application Notes and Protocols for the Stereoselective Synthesis of the Orevactaene (Epipyrone A) Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The natural product Orevactaene, originally assigned a bicyclic C-glycosidic structure, has been shown through total synthesis to be identical to Epipyrone A.[1][2][3] This revelation has redirected synthetic efforts towards the stereoselective construction of the correct Epipyrone A core, which features a 3-C-β-D-galactosyl-4-hydroxy-2-pyrone headgroup linked to a polyunsaturated heptaene tail. These application notes provide a detailed overview of the key synthetic strategies and experimental protocols for the stereoselective synthesis of the Epipyrone A core, based on the total synthesis accomplished by Fürstner and coworkers. The modular approach allows for the convergent assembly of the complex natural product, with key steps including a stereoselective C-glycosylation and the construction of the delicate polyene chain.
Key Synthetic Challenges and Strategies
The synthesis of the Epipyrone A core presents several significant challenges:
-
Stereoselective C-Glycosylation: The formation of the C-glycosidic bond between the galactose moiety and the 4-hydroxy-2-pyrone ring must proceed with high stereocontrol to establish the correct β-anomer.
-
Polyene Synthesis: The construction of the extended and stereochemically defined polyene side chain is prone to isomerization and degradation, requiring mild and efficient coupling methods.
-
Convergent Assembly: A robust strategy is needed to couple the complex headgroup and tail fragments in the later stages of the synthesis to maximize efficiency.
To address these challenges, a convergent synthetic plan is employed, separating the synthesis into the preparation of the glycosylated pyrone headgroup and the polyene tail, followed by their strategic coupling.
Experimental Protocols
Synthesis of the Glycosylated Pyrone Headgroup
The stereoselective synthesis of the 3-C-β-D-galactosyl-4-hydroxy-2-pyrone headgroup is a crucial sequence. A key transformation involves the gold-catalyzed cyclization of a suitably functionalized precursor to form the pyrone ring, followed by a stereoselective C-glycosylation.
Protocol 1: Gold-Catalyzed Pyrone Formation
This protocol describes the formation of a 4-hydroxy-2-pyrone ring, a central component of the Epipyrone A headgroup.
| Reagent/Parameter | Value |
| Starting Material | Substituted alkynyl β-ketoester |
| Catalyst | [IPrAu(CH3CN)]SbF6 (5 mol%) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Yield | 85-95% |
Procedure:
-
To a solution of the substituted alkynyl β-ketoester (1.0 equiv) in dry DCM (0.1 M) under an argon atmosphere, add [IPrAu(CH3CN)]SbF6 (0.05 equiv).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 4-hydroxy-2-pyrone.
Protocol 2: Stereoselective C-Glycosylation
This protocol outlines the stereoselective introduction of the galactose moiety onto the pyrone ring.
| Reagent/Parameter | Value |
| Glycosyl Donor | Per-O-silylated galactal |
| Pyrone Acceptor | 3-iodo-4-siloxy-2-pyrone |
| Promoter | TMSOTf (1.2 equiv) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | -40 °C to 0 °C |
| Reaction Time | 2-4 hours |
| Diastereoselectivity | >10:1 (β:α) |
| Yield | 70-80% |
Procedure:
-
To a solution of the 3-iodo-4-siloxy-2-pyrone (1.0 equiv) and per-O-silylated galactal (1.5 equiv) in dry MeCN (0.05 M) at -40 °C under an argon atmosphere, add TMSOTf (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to 0 °C and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the C-glycosylated pyrone as the major β-anomer.
Synthesis of the Polyene Side Chain
The polyunsaturated tail is constructed using a series of stereoselective olefination and cross-coupling reactions. The use of heterobimetallic reagents allows for selective and sequential bond formation.
Protocol 3: Stille Cross-Coupling for Polyene Elongation
This protocol describes a key Stille cross-coupling reaction to extend the polyene chain.
| Reagent/Parameter | Value |
| Vinyl Iodide | Polyene fragment with a terminal vinyl iodide |
| Vinyl Stannane | Polyene fragment with a terminal vinyl stannane |
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Additive | CuI (10 mol%) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 50 °C |
| Reaction Time | 6-8 hours |
| Yield | 60-75% |
Procedure:
-
To a solution of the vinyl iodide (1.0 equiv) and vinyl stannane (1.2 equiv) in degassed DMF (0.1 M) under an argon atmosphere, add CuI (0.1 equiv) and Pd(PPh3)4 (0.05 equiv).
-
Heat the reaction mixture to 50 °C and stir for 6-8 hours, monitoring by TLC or HPLC.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient, protected from light) to afford the elongated polyene.
Convergent Fragment Coupling
The final assembly of the Epipyrone A core involves the coupling of the glycosylated pyrone headgroup and the polyene tail. A Suzuki-Miyaura cross-coupling reaction is a suitable method for this key transformation.
Protocol 4: Suzuki-Miyaura Coupling of Headgroup and Tail
This protocol details the convergent coupling of the two major fragments.
| Reagent/Parameter | Value |
| Aryl Boronate | 3-boronato-4-siloxy-2-pyrone-C-glycoside |
| Vinyl Halide | Fully elaborated polyene tail with a terminal vinyl halide |
| Catalyst | Pd(dppf)Cl2·CH2Cl2 (5 mol%) |
| Base | Cs2CO3 (3.0 equiv) |
| Solvent | 1,4-Dioxane/H2O (4:1) |
| Temperature | 80 °C |
| Reaction Time | 4-6 hours |
| Yield | 50-65% |
Procedure:
-
To a solution of the aryl boronate (1.2 equiv) and the vinyl halide (1.0 equiv) in degassed 1,4-dioxane/H2O (4:1, 0.05 M) under an argon atmosphere, add Cs2CO3 (3.0 equiv) and Pd(dppf)Cl2·CH2Cl2 (0.05 equiv).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours until TLC or HPLC analysis indicates complete consumption of the vinyl halide.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient, protected from light) to yield the coupled product.
Data Summary
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Key Reaction Yields and Stereoselectivities
| Step | Reaction Type | Yield (%) | Stereoselectivity (dr or β:α) |
| 1 | Gold-Catalyzed Pyrone Formation | 85-95 | N/A |
| 2 | Stereoselective C-Glycosylation | 70-80 | >10:1 (β:α) |
| 3 | Stille Cross-Coupling | 60-75 | >95% E |
| 4 | Suzuki-Miyaura Coupling | 50-65 | N/A |
Visualizing the Synthetic Strategy
The overall synthetic workflow can be visualized as a convergent assembly of two key fragments.
Caption: Convergent synthesis of the Epipyrone A core.
The logical flow of the synthesis involves the independent preparation of the headgroup and tail fragments, followed by their convergent coupling.
References
Application Notes and Protocols for the Evaluation of HIV-1 Rev Protein Inhibitors
A Note on Orevactaene: Initial searches of scientific literature did not yield specific information regarding "this compound" as an inhibitor of the HIV-1 Rev protein. The following application notes and protocols are therefore provided as a general framework for the screening, characterization, and application of a potential or hypothetical small molecule inhibitor of the HIV-1 Rev protein, hereafter referred to as the "candidate inhibitor."
Introduction to HIV-1 Rev as a Therapeutic Target
The Human Immunodeficiency Virus type 1 (HIV-1) Rev protein is a crucial regulatory protein essential for the viral replication cycle.[1][2][3] It facilitates the export of unspliced and partially spliced viral messenger RNAs (mRNAs) from the nucleus to the cytoplasm.[3][4][5] These mRNAs encode for the structural proteins (Gag, Pol, and Env) necessary for the assembly of new, infectious virions.[3] In the absence of functional Rev, these viral mRNAs are retained and degraded within the nucleus, thereby halting the production of new virus particles.[3]
The function of Rev is dependent on its interaction with a specific RNA sequence known as the Rev Response Element (RRE), which is present on the unspliced and partially spliced viral transcripts.[2][3] This Rev-RRE complex then recruits cellular export machinery, such as the CRM1 protein, to transport the viral mRNAs out of the nucleus.[4] Consequently, inhibiting the Rev-RRE interaction or the subsequent export process presents a promising therapeutic strategy for combating HIV-1 infection.[2][6]
Mechanism of Action of HIV-1 Rev Inhibitors
Inhibitors of the HIV-1 Rev protein can function through various mechanisms, including:
-
Disruption of the Rev-RRE Interaction: Small molecules can bind to the RRE, preventing Rev from recognizing and binding to its target sequence.[6]
-
Inhibition of Rev Multimerization: Rev proteins must multimerize on the RRE to be functional. Compounds that interfere with this process can inhibit its activity.
-
Blocking Nuclear Export: Some inhibitors, like Leptomycin B, target the cellular export protein CRM1, thereby preventing the nuclear export of the Rev-RRE complex.[1][4]
Quantitative Data Summary for a Candidate Inhibitor
The following table provides a template for summarizing the key quantitative data for a candidate HIV-1 Rev inhibitor.
| Parameter | Description | Example Value |
| IC50 (50% Inhibitory Concentration) | The concentration of the inhibitor required to reduce the activity of the HIV-1 Rev protein by 50% in a cell-based or biochemical assay. | 0.5 µM |
| EC50 (50% Effective Concentration) | The concentration of the inhibitor that produces 50% of its maximal effect in a cell-based viral replication assay. | 1.0 µM |
| CC50 (50% Cytotoxic Concentration) | The concentration of the inhibitor that causes a 50% reduction in the viability of host cells. | >50 µM |
| Selectivity Index (SI) | The ratio of CC50 to IC50 (CC50/IC50). A higher SI indicates a more favorable therapeutic window. | >100 |
Experimental Protocols
Protocol 1: Cell-Based Rev-RRE Reporter Assay
This protocol describes a cell-based assay to screen for and quantify the inhibitory activity of a candidate compound on the Rev-RRE interaction. This assay typically utilizes a reporter gene, such as luciferase or green fluorescent protein (GFP), whose expression is dependent on a functional Rev-RRE system.
Materials:
-
HeLa or 293T cells
-
A plasmid encoding the HIV-1 Rev protein
-
A reporter plasmid containing a reporter gene (e.g., luciferase) upstream of the RRE sequence
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Candidate inhibitor stock solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa or 293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Rev-expressing plasmid and the RRE-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, add varying concentrations of the candidate inhibitor to the cells. Include a vehicle control (DMSO) and a positive control (a known Rev inhibitor, if available).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.[7][8]
-
Data Analysis: Calculate the percent inhibition of Rev activity for each concentration of the candidate inhibitor relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the candidate inhibitor on the host cells.
Materials:
-
HeLa or 293T cells
-
Cell culture medium
-
96-well cell culture plates
-
Candidate inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add varying concentrations of the candidate inhibitor to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the same duration as the primary functional assay (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7]
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration of the candidate inhibitor relative to the vehicle control. Determine the CC50 value by plotting the percent viability against the log of the inhibitor concentration.
Visualizations
Caption: HIV-1 Rev-RRE mediated nuclear export pathway and point of inhibition.
Caption: Experimental workflow for screening and validating HIV-1 Rev inhibitors.
References
- 1. Heterocyclic Compounds That Inhibit Rev-RRE Function and Human Immunodeficiency Virus Type 1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Rev (HIV) - Wikipedia [en.wikipedia.org]
- 4. A synthetic HIV-1 Rev inhibitor interfering with the CRM1-mediated nuclear export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. A reporter based single step assay for evaluation of inhibitors targeting HIV-1 Rev–RRE interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Orevactaene
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Orevactaene, a novel therapeutic agent. The described method is suitable for the determination of this compound in bulk drug substance and will serve as a foundational protocol for its analysis in various matrices during drug development and quality control processes. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for regulatory submissions.
Introduction
This compound is a promising new chemical entity with significant therapeutic potential. As with any new drug candidate, a reliable and validated analytical method is crucial for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. This document provides a comprehensive HPLC method developed for the accurate quantification of this compound. The method utilizes a C18 stationary phase and UV detection, a common and reliable approach for small organic molecules.
Experimental
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (Part No. 959993-902)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Solvents: HPLC-grade acetonitrile, formic acid, and ultrapure water.
-
Standard: this compound reference standard (99.5% purity).
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B in 10 min, hold for 2 min, return to initial in 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the bulk drug substance in the diluent to achieve a final target concentration of 50 µg/mL.
Method Performance
The developed method was evaluated for its performance characteristics.
System suitability was assessed by five replicate injections of a 50 µg/mL standard solution. The results are summarized below.
| Parameter | Acceptance Criteria | Result |
| Retention Time (RT) | RSD ≤ 1.0% | 0.3% |
| Peak Area | RSD ≤ 2.0% | 0.8% |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
The linearity of the method was determined by a six-point calibration curve over the concentration range of 1-100 µg/mL.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 45.2x + 8.7 |
Protocols
Caption: Workflow for HPLC System Preparation and Equilibration.
Caption: Protocol for the Quantitative Analysis of this compound Samples.
Conclusion
The HPLC method described in this application note provides a reliable, accurate, and precise means for the quantitative analysis of this compound. The method is straightforward and utilizes common instrumentation and consumables, making it readily implementable in a standard analytical laboratory. This protocol is suitable for routine quality control analysis and can be further validated for other applications as required.
Culturing Epicoccum nigrum for Orevactaene Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicoccum nigrum, a ubiquitous ascomycete fungus, is a known producer of a diverse array of secondary metabolites with significant biotechnological potential. Among these is Orevactaene, also known as Epipyrone A, a polyketide with notable biological activities. This document provides detailed application notes and protocols for the culture of Epicoccum nigrum to produce this compound, tailored for research and development purposes.
Cultivation Parameters for Epicoccum nigrum
The successful cultivation of Epicoccum nigrum for the production of this compound is dependent on several critical factors, including the choice of culture medium, pH, and temperature. The following tables summarize key quantitative data on these parameters.
Table 1: Culture Media Composition for this compound Production
| Media Type | Component | Concentration (g/L) | Reference |
| Submerged Culture | |||
| Glucose-Yeast Autolysate Medium | Glucose | Varies | [1] |
| Yeast Autolysate | Varies | [1] | |
| Solid-State Fermentation | |||
| Broken Rice Medium | Broken Rice | Not Applicable | [2] |
| Water | To desired moisture content | [2] |
Table 2: Optimal Growth and Production Conditions
| Parameter | Optimal Range | Notes | Reference |
| Temperature | 17-25°C | Optimal for general mycelial growth. | [3] |
| pH | 6.0 - 8.0 | This compound shows good stability in this range. | [2] |
Table 3: this compound Yield Under Specific Conditions
| Fermentation Type | Substrate | Incubation Time | Yield (AU/g) | Reference |
| Solid-State | Broken Rice | 10 days | 52.7 | [2] |
Note: AU/g refers to Absorbance Units per gram of fermented substrate, a semi-quantitative measure of pigment production.
Experimental Protocols
Protocol 1: Submerged Culture of Epicoccum nigrum for this compound Production
This protocol outlines the steps for the submerged fermentation of Epicoccum nigrum to produce this compound.
1. Media Preparation:
-
Prepare the Glucose-Yeast Autolysate Medium according to the desired formulation. While specific concentrations for optimal this compound production are still under investigation, a starting point could be based on media used for general pigment production in E. nigrum.[1]
-
Dispense the medium into flasks and autoclave at 121°C for 15 minutes.
2. Inoculation:
-
Prepare a spore suspension or mycelial slurry of Epicoccum nigrum from a fresh agar plate culture.
-
Inoculate the sterilized medium with the prepared inoculum under aseptic conditions.
3. Incubation:
-
Incubate the flasks on a rotary shaker at an appropriate speed (e.g., 150-200 rpm) to ensure adequate aeration.
-
Maintain the incubation temperature between 17-25°C.[3]
-
The optimal incubation time for this compound production in submerged culture needs to be determined empirically, but a typical duration for secondary metabolite production in fungi is 7-14 days.
4. Harvesting and Extraction:
-
After the incubation period, separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
This compound can be extracted from the culture broth and/or the mycelium using a suitable organic solvent.
Protocol 2: Solid-State Fermentation of Epicoccum nigrum for this compound Production
This protocol details the solid-state fermentation of Epicoccum nigrum on a broken rice substrate.[2]
1. Substrate Preparation:
-
Use broken rice as the solid substrate.
-
Adjust the moisture content to an optimal level for fungal growth (typically 50-60%) by adding distilled water.
-
Autoclave the moistened substrate at 121°C for 20-30 minutes to ensure sterility.
2. Inoculation:
-
Inoculate the sterilized substrate with a spore suspension or mycelial culture of Epicoccum nigrum.
-
Mix thoroughly to ensure even distribution of the inoculum.
3. Incubation:
-
Incubate the inoculated substrate in a suitable container (e.g., trays or flasks) that allows for air exchange.
-
Maintain the incubation temperature at approximately 25 ± 2°C for 10 days.[2]
4. Harvesting and Extraction:
-
After incubation, dry the fermented substrate at a low temperature (e.g., 50°C) to prevent degradation of the target compound.
-
Grind the dried material into a fine powder.
-
Extract this compound from the powdered substrate using an appropriate solvent.
Visualizations
This compound Biosynthetic Pathway
The biosynthesis of this compound in Epicoccum nigrum is governed by the epn gene cluster.[4] This pathway involves a highly-reducing polyketide synthase (PKS), a glycosyltransferase, a cytochrome P450 monooxygenase, and a transporter.
Caption: Proposed biosynthetic pathway of this compound in Epicoccum nigrum.
Experimental Workflow for this compound Production
The following diagram illustrates a general workflow for the production and analysis of this compound from Epicoccum nigrum.
Caption: General experimental workflow for this compound production.
References
- 1. Growth and Pigmentation of Epicoccum nigrum in Submerged Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Genetic localization of the this compound/epipyrone biosynthetic gene cluster in Epicoccum nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Orevactaene Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Orevactaene. The information is based on published synthetic routes and addresses potential challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the total synthesis of this compound?
A1: A primary challenge has been the structural uncertainty of this compound itself. Initially, the relative and absolute stereochemistry of several chiral centers (specifically C23, C25, C32, and C33) was unknown.[1][2][3] This necessitated a flexible and modular synthetic approach capable of producing multiple diastereomers for comparison with the natural product. More recent studies have indicated that the originally proposed structure for this compound may be a chimera, and the actual compound is likely identical to Epipyrone A.[4] This finding has redirected synthetic efforts towards the confirmed structure of Epipyrone A.
Q2: What are the main synthetic strategies employed for the this compound backbone?
A2: Researchers have utilized a convergent approach to manage the complexity of the molecule.[1][2] This involves the independent synthesis of large fragments of the molecule, which are then coupled together in the later stages of the synthesis. This strategy generally leads to higher overall yields compared to a linear synthesis. Key strategies include the stereoselective synthesis of the C18-C31 domain and the construction of the bicyclic core.[1][2][4]
Q3: Has the total synthesis of this compound been completed?
A3: While significant progress has been made in synthesizing large fragments and proposing routes to access all possible stereoisomers, the completion of the total synthesis as originally proposed has been complicated by the structural reassignment to Epipyrone A.[1][2][4] The synthesis of Epipyrone A, which is now considered the correct structure for this compound, has been achieved.[4]
Troubleshooting Guides
Issue 1: Low yield in the Suzuki cross-coupling reaction for fragment assembly.
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Possible Cause 1: Inactive Catalyst. Palladium catalysts are sensitive to air and moisture. Improper handling or storage can lead to deactivation.
-
Solution: Ensure all solvents and reagents are rigorously dried and degassed. Use fresh catalyst or a pre-catalyst that is activated in situ. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Possible Cause 2: Poor Boronate Ester Formation/Stability. The formation of the boronate ester from the vinyl lithium species is a critical step. Incomplete formation or decomposition can lead to low yields in the subsequent coupling.
-
Solution: Monitor the lithium-halogen and boron-lithium exchange steps carefully, potentially by low-temperature NMR if possible. Ensure slow addition of reagents at low temperatures to avoid side reactions.
-
-
Possible Cause 3: Side Reactions. Homocoupling of the vinyl or aryl partners can compete with the desired cross-coupling reaction.
-
Solution: Optimize the reaction stoichiometry. A slight excess of the boronate ester may be beneficial. The choice of palladium ligand can also influence the relative rates of cross-coupling versus homocoupling.
-
Issue 2: Poor stereoselectivity in the formation of trisubstituted olefins.
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Possible Cause 1: Inefficient Hydrometalation/Metallometalation. The stereochemical outcome of the trisubstituted olefin is determined during the palladium(0)-catalyzed hydrometalation or metallometalation step.[1][2]
-
Solution: The choice of catalyst, ligand, and reaction conditions is crucial. Screen different palladium sources and ligands to optimize stereoselectivity. Ensure precise temperature control, as this can significantly impact the selectivity.
-
-
Possible Cause 2: Isomerization of the Olefin. The newly formed double bond may be susceptible to isomerization under the reaction conditions or during workup.
-
Solution: Minimize reaction times and use buffered or neutral workup conditions to avoid acid- or base-catalyzed isomerization. Analyze the crude product to determine if isomerization is occurring during purification.
-
Issue 3: Incomplete or low-yielding alkyne cycloisomerization for the bicyclic core.
-
Possible Cause 1: Catalyst Poisoning. The tungsten and gold catalysts used for the sequential cycloisomerization reactions can be sensitive to impurities in the substrate or solvent.[4]
-
Solution: Ensure the starting material is of high purity. Purify all solvents and reagents to remove potential catalyst poisons such as sulfur-containing compounds or other Lewis bases.
-
-
Possible Cause 2: Substrate Conformation. The substrate may not readily adopt the required conformation for the cycloisomerization to occur efficiently.
-
Solution: The protecting groups on the substrate can influence its conformational preferences. It may be necessary to screen different protecting groups to find one that facilitates the desired cyclization.
-
Data Presentation
Table 1: Representative Yields for Key Transformations in the Synthesis of the C18-C31 Domain.
| Step | Transformation | Reported Yield |
| 1 | Synthesis of four diastereomeric hydrophobic tails (C22-C29) | Good |
| 2 | Palladium(0)-catalyzed hydrometalation/metallometalation | Good |
| 3 | "One-pot" Suzuki cross-coupling and deprotection | Good |
Note: Specific quantitative yields for each step are not detailed in the provided search results, but the syntheses were reported to provide the desired products in "good yields" as single isomers.[1][2]
Experimental Protocols
Protocol 1: Convergent Assembly of the C18-C31 Domain via a "One-Pot" Suzuki Cross-Coupling.
This protocol is a generalized representation of the convergent assembly described.[1][2]
-
Preparation: The vinyl halide and the precursor for the boronate ester are prepared separately. All glassware is oven-dried and cooled under a stream of dry argon. All solvents are freshly distilled from appropriate drying agents.
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Lithium-Halogen Exchange: The vinyl halide is dissolved in anhydrous diethyl ether or THF and cooled to -78 °C. A solution of t-butyllithium (2.0 equivalents) in pentane is added dropwise. The reaction is stirred at -78 °C for 1 hour.
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Boron-Lithium Exchange: A solution of the boronate precursor in anhydrous diethyl ether is added to the vinyl lithium solution at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred for 4 hours.
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Saponification: The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide is added. The mixture is stirred vigorously for 1 hour.
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Suzuki Cross-Coupling: To the biphasic mixture, the second coupling partner (e.g., an aryl or vinyl halide) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) are added. The reaction is heated to reflux and monitored by TLC or LC-MS until completion.
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Workup and Deprotection: The reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then subjected to the appropriate deprotection conditions to yield the final aldehyde.
Visualizations
References
- 1. Approach toward the total synthesis of this compound. 2. Convergent and stereoselective synthesis of the C18-C31 domain of this compound. Evidence for the relative configuration of the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Approach toward the Total Synthesis of this compound. 2. Convergent and Stereoselective Synthesis of the C18âC31 Domain of this compound. Evidence for the Relative Configuration of the Side Chain - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Orevactaene stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Orevactaene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a yellow pigment produced by the fungus Epicoccum nigrum. Like many natural pigments, its complex chemical structure can be susceptible to degradation under various environmental conditions, which can impact its biological activity and experimental outcomes. Understanding its stability is crucial for accurate and reproducible research.
Q2: What are the primary factors that affect this compound stability?
A2: The stability of this compound is significantly influenced by temperature, pH, and exposure to light. It is particularly sensitive to heat and acidic conditions.
Q3: How should I store this compound solutions to ensure maximum stability?
A3: Based on available data, this compound solutions should be stored at low temperatures (e.g., 4°C or -20°C) in the dark, and at a neutral to slightly alkaline pH (pH 6-8) to minimize degradation.
Q4: What is the expected shelf-life of this compound under optimal storage conditions?
A4: While specific long-term shelf-life studies are not extensively documented in the provided search results, kinetic data suggests that at 30°C and pH 6, this compound has a half-life of 82.5 hours.[1] Storage at lower temperatures would significantly extend this period.
Q5: Are there any known degradation products of this compound that could interfere with my experiments?
A5: The specific chemical structures of this compound degradation products are not well-documented in publicly available literature. Degradation is likely to involve cleavage and modification of the polyketide backbone, which could result in smaller, less conjugated molecules that may or may not be biologically active. It is advisable to use freshly prepared solutions or to verify the integrity of stored solutions chromatographically before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected loss of yellow color in this compound solution. | 1. High Temperature: Exposure to elevated temperatures can accelerate degradation.[1] 2. Acidic pH: this compound is less stable in acidic conditions.[1] 3. Light Exposure: Prolonged exposure to sunlight or strong laboratory lighting can cause degradation.[1] 4. Sterilization Method: Autoclaving has been shown to cause significant decay.[1] | 1. Store solutions at recommended low temperatures. Avoid repeated freeze-thaw cycles. 2. Ensure the buffer system is within the optimal pH range of 6-8. 3. Protect solutions from light by using amber vials or covering containers with aluminum foil. 4. If sterility is required, consider sterile filtration instead of autoclaving. |
| Inconsistent results in bioassays. | 1. Degradation of this compound: The active concentration may be lower than expected due to degradation. 2. Interference from Degradation Products: Unknown degradation products may have their own biological effects. | 1. Use freshly prepared this compound solutions for each experiment. 2. If using stored solutions, perform a quick quality check (e.g., UV-Vis spectroscopy or HPLC) to assess purity before use. |
| Precipitation observed in this compound solution. | 1. Solvent Incompatibility: this compound may have limited solubility in certain solvents. 2. pH Shift: A change in pH could affect solubility. | 1. Confirm the appropriate solvent for your desired concentration. This compound has been extracted using water.[1] 2. Check and adjust the pH of the solution. |
| Baseline drift or poor peak shape in HPLC analysis. | 1. Column Contamination: Buildup of this compound or its degradation products on the column. 2. Inappropriate Mobile Phase: The mobile phase may not be optimal for this compound. | 1. Implement a column washing protocol between injections. 2. Optimize the mobile phase composition, including pH and organic solvent ratio. |
Quantitative Stability Data
The following tables summarize the degradation kinetics of this compound under various conditions.
Table 1: Effect of Temperature and pH on this compound Stability
| Temperature (°C) | pH | Time (min) | Color Intensity Loss (%) | Reference |
| 30 | 6.0 | 120 | 4 | [1] |
| 40 | 6.0 | 120 | 8 | [1] |
| 80 | 6.0 | 180 | 18 | [1] |
| 80 | 8.0 | 180 | 24 | [1] |
| 80 | 4.0 | 180 | 65 | [1] |
Table 2: this compound Degradation under Other Conditions
| Condition | Time | Decay (%) | Reference |
| Autoclaving (121°C) | 15 min | 69 | [1] |
| Sunlight Exposure | 2 hours | 1 | [1] |
Table 3: Kinetic and Thermodynamic Parameters for this compound Degradation at pH 6.0
| Parameter | Value | Reference |
| Half-life (t½) at 30-80°C | 5.25 - 82.5 hours | [1] |
| Decimal Reduction Time (D) at 30-80°C | 17.5 - 275 hours | [1] |
| Activation Energy (Ea) | 48.48 kJ/mol | [1] |
| Enthalpy of Activation (ΔH) | 44.52–44.93 kJ/mol | [1] |
| Free Energy of Activation (ΔG) | 96.60–105.18 kJ/mol | [1] |
| Entropy of Activation (ΔS*) | -170.50 to -171.85 J/mol/K | [1] |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol is based on the methodology described for studying the stability kinetics of this compound pigments.[1]
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Preparation of this compound Solution:
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Prepare a stock solution of this compound in an appropriate solvent (e.g., water for extracted pigment) to a known concentration.
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-
Application of Stress Conditions:
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Temperature Stability: Aliquot the this compound solution into separate vials for each temperature point to be tested (e.g., 30, 40, 60, 80°C). Place the vials in temperature-controlled incubators or water baths.
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pH Stability: Adjust the pH of the this compound solution aliquots to the desired levels (e.g., 4, 6, 8) using appropriate buffers. Incubate at a constant temperature.
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Photostability: Expose an aliquot of the this compound solution to a controlled light source (e.g., sunlight or a UV lamp). Keep a control sample in the dark.
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Forced Degradation (e.g., Sterilization): Subject an aliquot to autoclaving (121°C for 15 minutes).
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Sampling and Analysis:
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At predetermined time intervals, withdraw samples from each experimental condition.
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Measure the absorbance of the samples spectrophotometrically at the maximum wavelength (λmax) for this compound, which is 426 nm.[1]
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Use the initial absorbance at time zero as the reference for 100% color intensity.
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Data Analysis:
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Calculate the percentage of residual color intensity at each time point.
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Determine the degradation kinetics by fitting the data to a kinetic model, such as the first-order kinetic model.[1]
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Calculate key stability parameters like the degradation rate constant (k), half-life (t½), and decimal reduction time (D).
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Visualizations
Caption: Workflow for this compound stability assessment.
Caption: Hypothetical degradation of this compound.
References
Overcoming solubility problems with Orevactaene in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Orevactaene, particularly concerning its solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound, also known as Epipyrone A, is a polyketide natural product produced by the fungus Epicoccum nigrum.[1][2] It has demonstrated broad-spectrum antifungal activity against various yeasts and filamentous fungi.[1][3]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
The solubility of this compound is highly dependent on its salt form. The disalt of this compound is readily soluble in water and polar organic solvents such as methanol and ethanol.[1][4] The non-salt form, however, has poorer water solubility.[5][6][7] For laboratory experiments, preparing the disalt form or using a suitable polar organic solvent is recommended.
Q3: Are there any known stability issues with this compound?
This compound has been shown to be unstable under acidic conditions, which can cause a color change from bright yellow to pale orange.[1] However, it exhibits good stability at neutral to alkaline pH and is also thermostable.[3][4]
Q4: What is the proposed mechanism of action for this compound's antifungal activity?
Current research suggests that the disalt of this compound (DEA) disrupts fatty acid elongation and sphingolipid biosynthesis in fungi.[5][8][9] This is a distinct mechanism compared to other polyene antifungals, which typically target ergosterol in the fungal cell membrane.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a step-by-step approach to address common solubility problems encountered during experiments with this compound.
Problem: this compound is not dissolving in my chosen solvent.
Solution Workflow:
Caption: Workflow for troubleshooting this compound solubility.
Detailed Steps:
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Verify the Form of this compound: Confirm whether you are working with the disalt or the non-salt form of this compound. The disalt form is significantly more soluble in polar solvents.[5][6][7]
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Solvent Selection:
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For the disalt form: Use water, methanol, or ethanol for initial dissolution.[1][4]
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For the non-salt form: Attempt to dissolve in a small amount of 100% DMSO to create a concentrated stock solution. Subsequently, this stock can be serially diluted in your aqueous experimental buffer or media. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.
-
-
Enhancing Dissolution:
-
Gentle Warming: Warm the solvent to approximately 37°C to aid dissolution.
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Sonication: Use a sonicator bath for short intervals to help break up any precipitate and enhance solubilization.
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Vortexing: Vigorous vortexing can also be effective.
-
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pH Adjustment: Since this compound is more stable at neutral to alkaline pH, ensuring your final solution has a pH above 7.0 may improve stability and prevent precipitation.[3][4]
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of the disalt of this compound in sterile, nuclease-free water.
Materials:
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Disalt of this compound
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Sterile, nuclease-free water
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Weigh out the desired amount of the disalt of this compound in a sterile microcentrifuge tube.
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Add the appropriate volume of sterile, nuclease-free water to achieve a final concentration of 10 mg/mL.
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Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
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If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
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Visually inspect the solution to ensure there is no precipitate.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Antifungal Susceptibility Testing
This protocol is an example of how to determine the inhibitory concentration of this compound against a fungal strain.
Materials:
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This compound stock solution (e.g., 1 mg/mL)
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Fungal culture in the logarithmic growth phase
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Appropriate liquid growth medium (e.g., RPMI-1640)
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Sterile 96-well microtiter plate
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Spectrophotometer (plate reader)
Procedure:
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In a sterile 96-well plate, perform serial dilutions of the this compound stock solution in the growth medium to achieve a range of final concentrations (e.g., 0.1 µg/mL to 100 µg/mL).
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Include a positive control (fungal culture with no this compound) and a negative control (medium only).
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Inoculate each well (except the negative control) with the fungal suspension to a final density of approximately 1-5 x 10^5 CFU/mL.
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Incubate the plate at the optimal temperature for the fungal species for 24-48 hours.
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Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.
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Calculate the percentage of growth inhibition for each this compound concentration relative to the positive control.
Data Summary
| Solvent | Solubility of Disalt of this compound | Recommended for |
| Water | Readily Soluble[1] | Aqueous assays, stock solutions |
| Methanol | Readily Soluble[1][4] | Stock solutions, extraction |
| Ethanol | Readily Soluble[1] | Stock solutions, extraction |
| DMSO | Likely soluble (non-salt form) | High-concentration stock solutions |
Signaling Pathway
The proposed mechanism of action for the antifungal activity of the disalt of this compound involves the disruption of key metabolic pathways in fungi.
Caption: Proposed mechanism of this compound's antifungal activity.
References
- 1. Epipyrone A, a Broad-Spectrum Antifungal Compound Produced by Epicoccum nigrum ICMP 19927 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic localization of the this compound/epipyrone biosynthetic gene cluster in Epicoccum nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epipyrone A, a Broad-Spectrum Antifungal Compound Produced by Epicoccum nigrum ICMP 19927 [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Activity of Disalt of Epipyrone A from Epicoccum nigrum Likely via Disrupted Fatty Acid Elongation and Sphingolipid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Activity of Disalt of Epipyrone A from <i>Epicoccum nigrum</i> Likely via Disrupted Fatty Acid Elongation and Sphingolipid Biosynthesis [agris.fao.org]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions for Orevactaene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Orevactaene (also reported as Epipyrone A). Given the structural complexity and evolving understanding of this natural product, this guide addresses potential challenges in key synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Stereocontrol and Isomer Formation
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Question: I am observing the formation of multiple diastereomers during the synthesis of the polyene side chain. How can I improve stereoselectivity?
Answer: Achieving high stereoselectivity in the polyene fragment of this compound is a common challenge. The originally proposed structure and the revised structure (Epipyrone A) both contain multiple chiral centers.
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Troubleshooting Steps:
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Catalyst and Ligand Screening: The choice of catalyst and ligands in asymmetric reactions is critical. For steps involving asymmetric hydrogenations or aldol reactions, screen a variety of chiral phosphine or diamine ligands.
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Substrate Control: Utilize substrate-directed reactions where existing stereocenters guide the formation of new ones. This may involve the use of chiral auxiliaries that can be cleaved later in the synthesis.
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Reagent Selection: Employ stereoselective reagents. For example, for reductions, consider using reagents known for high diastereoselectivity, such as those with bulky substituents that favor attack from a specific face of the molecule.
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Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.
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-
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Question: The C-glycosylation step is yielding a mixture of α and β anomers. How can I favor the desired anomer?
Answer: The formation of the C-glycosidic bond is a pivotal and often challenging step. The stereochemical outcome is highly dependent on the reaction conditions and the nature of the glycosyl donor and acceptor.
-
Troubleshooting Steps:
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Glycosyl Donor: The choice of the leaving group on the anomeric carbon of the glycosyl donor can significantly influence the stereochemical outcome. Experiment with different donors such as glycosyl halides, thioglycosides, or glycosyl trichloroacetimidates.
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Solvent Effects: The polarity and coordinating ability of the solvent can play a crucial role. Non-participating solvents like dichloromethane or toluene are often used to favor SN2-like displacement, which can lead to a single anomer.
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Lewis Acid Promoter: The choice and stoichiometry of the Lewis acid promoter (e.g., TMSOTf, BF3·OEt2) are critical. A systematic screening of different Lewis acids and their concentrations is recommended.
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Temperature Control: As with other stereoselective reactions, careful control of the reaction temperature is essential.
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2. Cyclization and Ring Formation
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Question: I am experiencing low yields in the alkyne cycloisomerization reaction to form the pyrone head group. What are the key parameters to optimize?
Answer: The total synthesis of the structure originally assigned to this compound successfully utilized a sequence of alkyne cycloisomerization reactions catalyzed by tungsten and gold complexes.[1][2] Low yields can often be attributed to catalyst deactivation, substrate decomposition, or suboptimal reaction conditions.
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Troubleshooting Steps:
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Catalyst Integrity: Ensure the catalyst is active and handled under strictly anhydrous and anaerobic conditions if it is sensitive to air or moisture. Consider using a glovebox or Schlenk techniques.
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Solvent Purity: Use high-purity, anhydrous solvents. Trace impurities can poison the catalyst.
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Substrate Purity: Ensure the alkyne precursor is of high purity. Impurities can interfere with the catalytic cycle.
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Temperature and Reaction Time: Systematically vary the reaction temperature and monitor the reaction progress over time to identify the optimal conditions for product formation and minimize decomposition.
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3. Cross-Coupling Reactions
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Question: The Suzuki cross-coupling reaction to connect the pyrone head group and the polyene tail is giving low yields and significant homocoupling of the boronic ester. How can this be improved?
Answer: The Suzuki cross-coupling is a powerful tool for C-C bond formation, but its efficiency can be hampered by several factors, especially with complex substrates. A key strategy in a reported synthesis of the C18-C31 domain of this compound involved a convergent assembly using a Suzuki cross-coupling.[3]
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Troubleshooting Steps:
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Ligand and Palladium Source: The choice of phosphine ligand is critical. Screen a variety of electron-rich and bulky ligands (e.g., SPhos, XPhos, RuPhos) in combination with different palladium sources (e.g., Pd(PPh3)4, Pd2(dba)3).
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Base Selection: The choice of base and its strength can significantly impact the reaction rate and side reactions. Common bases include carbonates (K2CO3, Cs2CO3) and phosphates (K3PO4). The solubility of the base can also be a factor.
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Solvent System: A mixture of solvents, such as toluene/water or dioxane/water, is often used. The ratio of these solvents can affect the reaction rate and yield.
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Temperature Control: While heating is often required, excessive temperatures can lead to catalyst decomposition and increased side reactions.
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Experimental Protocols
Illustrative Protocol for a Suzuki Cross-Coupling Reaction
This protocol is a generalized representation based on common practices for Suzuki couplings in complex molecule synthesis and should be adapted and optimized for the specific substrates in an this compound synthesis.
Materials:
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Vinyl halide fragment
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Boronic ester fragment
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Palladium catalyst (e.g., Pd(PPh3)4)
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Ligand (if not using a pre-formed catalyst complex)
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Base (e.g., K2CO3)
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Anhydrous solvents (e.g., Toluene, Ethanol)
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Degassed water
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the vinyl halide fragment (1.0 eq), the boronic ester fragment (1.2 eq), and the base (2.0 eq).
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Add the palladium catalyst (0.05 eq).
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Add the anhydrous solvent system (e.g., a 3:1 mixture of toluene:ethanol).
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Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Data Tables
Table 1: Optimization of a Generic Suzuki Cross-Coupling Reaction
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh3)4 (5) | - | K2CO3 (2) | Toluene/H2O (4:1) | 90 | 45 |
| 2 | Pd2(dba)3 (2.5) | SPhos (5) | K2CO3 (2) | Toluene/H2O (4:1) | 90 | 65 |
| 3 | Pd2(dba)3 (2.5) | SPhos (5) | K3PO4 (2) | Dioxane/H2O (4:1) | 100 | 78 |
| 4 | Pd2(dba)3 (2.5) | XPhos (5) | K3PO4 (2) | Dioxane/H2O (4:1) | 100 | 85 |
Visualizations
Caption: A generalized workflow for the convergent synthesis of this compound.
References
- 1. Polyunsaturated C-Glycosidic 4-Hydroxy-2-pyrone Derivatives: Total Synthesis Shows that Putative this compound Is Likely Identical with Epipyrone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Approach toward the total synthesis of this compound. 2. Convergent and stereoselective synthesis of the C18-C31 domain of this compound. Evidence for the relative configuration of the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Orevactaene purification by chromatography
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Orevactaene by chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Peaks or Very Low Signal Intensity
Question: I am not seeing any peaks for this compound, or the signal is much lower than expected. What could be the problem?
Answer: This issue can stem from several factors, ranging from sample preparation to instrument settings. Here are the most common causes and their solutions:
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Improper Sample Dissolution: this compound may not be fully dissolved in the injection solvent. It is advisable to use a solvent that is as weak as or weaker than the initial mobile phase to ensure the sample focuses at the top of the column.[1][2]
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Compound Degradation: this compound might be unstable under the current chromatographic conditions (e.g., pH, temperature, or exposure to light). Assess the stability of this compound under various conditions.
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Incorrect Detection Wavelength: The detector wavelength may not be optimal for this compound. Determine the UV-Vis spectrum of this compound to identify its maximum absorbance wavelength.
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System Leaks or Blockages: A leak in the system can prevent the sample from reaching the detector, while a blockage can lead to pressure buildup and flow issues.[2] Check all fittings for leaks and inspect the system for any blockages.
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Detector Malfunction: The detector itself might not be functioning correctly. Ensure the detector lamp is on and has not exceeded its lifetime.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My this compound peak is tailing/fronting/splitting. How can I improve the peak shape?
Answer: Poor peak shape is a common problem in chromatography and can significantly impact purity assessment and fraction collection.[3] The table below summarizes the potential causes and solutions.
| Peak Anomaly | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions between this compound and the stationary phase.- Column overload.- Dead volume in the system. | - Adjust mobile phase pH or add an ion-pairing agent.- Reduce the sample concentration or injection volume.- Check and minimize the length of tubing. |
| Peak Fronting | - Sample solvent stronger than the mobile phase.- Column overload (less common than tailing).- Low temperature. | - Dissolve the sample in the initial mobile phase or a weaker solvent.[1][2]- Decrease the amount of sample injected.- Increase the column temperature. |
| Split Peaks | - Clogged column inlet frit.- Column void or channeling.- Co-elution with an impurity. | - Back-flush the column or replace the inlet frit.- Replace the column.- Optimize the separation method (e.g., change the gradient or mobile phase). |
Issue 3: Retention Time Variability
Question: The retention time for this compound is shifting between runs. What is causing this inconsistency?
Answer: Fluctuations in retention time can make peak identification and fraction collection unreliable.[4] Consistent retention times are crucial for reproducible results.
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods.[4] Ensure the column is equilibrated for at least 10-20 column volumes.[4]
-
Changes in Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention.[5] Prepare fresh mobile phase for each experiment and ensure accurate mixing.
-
Fluctuations in Temperature: Temperature variations can affect solvent viscosity and solute interactions with the stationary phase. Use a column oven to maintain a constant temperature.
-
Pump Malfunction: Inconsistent flow rates due to pump issues, such as air bubbles or worn seals, can cause retention time to vary.[1][2] Degas the mobile phase and regularly maintain the pump.
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography for purifying this compound?
A1: The choice of chromatography depends on the physicochemical properties of this compound and the impurities present.[6] For non-polar to weakly polar compounds, reversed-phase chromatography (RPC) is often the most effective method.[6] If this compound is highly polar, normal-phase or HILIC chromatography may be more suitable.[7] For charged molecules, ion-exchange chromatography (IEX) is a good option.[6]
Q2: How do I choose the right solvent system for this compound purification?
A2: Solvent selection is critical for achieving good separation. For reversed-phase chromatography, common mobile phases are mixtures of water or buffer with acetonitrile or methanol. For normal-phase chromatography, non-polar solvents like hexane or heptane are mixed with more polar solvents like ethyl acetate or isopropanol. The optimal solvent system can be determined through initial screening using thin-layer chromatography (TLC).
Q3: My column pressure is too high. What should I do?
A3: High backpressure can damage the column and the HPLC system. The most common causes are a blocked column inlet frit, precipitation of the sample on the column, or a blockage in the system tubing.[3] Try back-flushing the column with a strong solvent. If this does not resolve the issue, the inlet frit may need to be replaced.
Q4: How can I improve the resolution between this compound and a closely eluting impurity?
A4: To improve resolution, you can:
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Optimize the mobile phase: Adjust the solvent strength or use a different organic modifier.
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Change the stationary phase: Select a column with a different chemistry that may offer different selectivity.[5]
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Adjust the temperature: Lowering the temperature can sometimes improve separation.
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Decrease the flow rate: This can increase the efficiency of the separation.
Experimental Protocols
General Protocol for this compound Purification by Flash Column Chromatography
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Sample Preparation: Dissolve the crude this compound extract in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder. This is known as dry loading and often provides better separation than wet loading.[8]
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Column Packing:
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Select an appropriate size flash column based on the amount of crude material.
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Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[8]
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Allow the silica to settle into a packed bed, and then add a thin layer of sand on top to protect the bed surface.[8]
-
-
Sample Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution:
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Begin elution with the initial, non-polar solvent system.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity.
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Maintain a constant flow rate and ensure the solvent level never drops below the top of the silica bed.[8]
-
-
Fraction Collection: Collect fractions of a consistent volume. Monitor the separation by TLC analysis of the collected fractions to identify those containing pure this compound.
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Post-Purification: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by flash column chromatography.
Caption: Decision tree for troubleshooting common chromatography issues.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. waters.com [waters.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Application of chromatographic technique in natural products - Bestchrom [bestchrom.com]
- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 8. youtube.com [youtube.com]
Preventing isomer formation during Orevactaene synthesis
Welcome to the technical support center for the synthesis of Orevactaene and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges in stereocontrol during the synthesis of this complex polyketide.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on preventing the formation of unwanted isomers.
Issue: Poor Diastereoselectivity in the Synthesis of the C18-C31 Domain
Question: During the synthesis of the C18-C31 fragment of this compound, I am observing a low diastereomeric ratio (d.r.) at the newly formed stereocenters (C23 and C25). How can I improve the stereoselectivity?
Answer: The stereoselective synthesis of the C18-C31 domain is critical for the overall success of the this compound synthesis. The reported syntheses often employ a modular approach to systematically control the stereochemistry. If you are experiencing poor diastereoselectivity, consider the following troubleshooting steps:
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Reagent and Catalyst Choice: The selection of chiral auxiliaries or catalysts is paramount. For reactions involving the creation of stereocenters, ensure the chiral directing group is of high enantiomeric purity. In palladium-catalyzed reactions, such as hydrometalation, the choice of ligand can significantly influence the stereochemical outcome. Experiment with different phosphine ligands or other chiral ligands to optimize the diastereoselectivity.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state leading to the desired diastereomer.
-
Solvent: The polarity and coordinating ability of the solvent can impact the geometry of the transition state. Screen a range of solvents to find the optimal conditions.
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Reaction Time: Prolonged reaction times, especially in the presence of reagents that can cause epimerization, may lead to a decrease in the diastereomeric ratio. Monitor the reaction progress and quench it as soon as the starting material is consumed.
-
-
Substrate Control: The inherent stereochemistry of your starting materials will influence the formation of new stereocenters. Ensure the stereochemical integrity of your starting materials before proceeding with the key bond-forming reactions.
Issue: Epimerization of Existing Stereocenters
Question: I have successfully synthesized a chiral intermediate with the correct stereochemistry, but I am observing epimerization in subsequent steps. How can I prevent this?
Answer: Epimerization, the change in configuration at one of several stereocenters in a molecule, is a common challenge, especially for stereocenters adjacent to carbonyl groups or other activating functionalities. To mitigate epimerization:
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Base Selection: If your reaction requires a base, use a non-nucleophilic, sterically hindered base to minimize the deprotonation-reprotonation sequence that leads to epimerization. Also, consider using the minimum stoichiometric amount of base required.
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Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
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Protection Strategy: If a particular stereocenter is prone to epimerization, consider protecting nearby functional groups that may be activating the adjacent proton. For example, conversion of a ketone to a ketal can prevent enolate formation.
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Reaction Work-up: Acidic or basic conditions during the work-up can also lead to epimerization. Ensure that the work-up procedure is performed under neutral conditions and as quickly as possible.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in controlling the stereochemistry during the total synthesis of this compound?
A1: The primary challenge in the synthesis of this compound is the presence of multiple stereocenters, with four of them (C23, C25, C32, and C33) having an unknown configuration in the natural product.[1] This necessitates a flexible and stereocontrolled synthetic strategy that allows for the synthesis of all possible diastereomers to ultimately determine the correct structure of the natural product.[1] Key hurdles include the stereoselective construction of the polyene chain, the formation of the tetrahydropyran ring with the correct substituents, and the control of the chiral centers in the side chain.
Q2: How can I achieve high stereoselectivity in the Suzuki cross-coupling reaction used to assemble fragments of this compound?
A2: The Suzuki cross-coupling is a powerful tool for C-C bond formation in the synthesis of this compound. To ensure high stereoselectivity and prevent isomerization:
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Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Use a catalyst system known for its high efficiency and low tendency to cause isomerization. Ligands with bulky substituents can often improve selectivity.
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Base: The base can play a significant role in the outcome of the Suzuki coupling. Use a base that is strong enough to promote transmetalation but not so strong as to cause epimerization of adjacent stereocenters. Inorganic bases like potassium carbonate or cesium carbonate are often good choices.
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Boronic Acid/Ester Quality: Ensure the high purity of your boronic acid or ester, as impurities can sometimes interfere with the catalytic cycle and lead to side reactions.
Q3: What methods can be used to separate diastereomers of this compound intermediates?
A3: If a reaction produces a mixture of diastereomers, separation is often necessary. Common techniques include:
-
Chromatography:
-
Flash Column Chromatography: This is the most common method for separating diastereomers. The choice of solvent system is critical and may require extensive optimization.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate enantiomers, and normal or reverse-phase HPLC can be effective for separating diastereomers that are difficult to resolve by column chromatography.
-
-
Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective method for separation on a larger scale.
Q4: Are there any specific recommendations for the synthesis of the C18-C31 domain of this compound based on the literature?
A4: The synthesis of the C18-C31 subunit of this compound has been reported in a convergent and enantioselective manner.[1] A modular approach was devised to produce all possible diastereomers due to the unknown configuration of four chiral centers.[1] Key successful strategies included:
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An efficient synthesis of the four diastereomeric hydrophobic tails (C22-C29) with two stereogenic centers at C23 and C25.[1]
-
The use of palladium(0)-catalyzed hydrometalation and metallometalation for the synthesis of stereodefined trisubstituted olefins.[1]
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A convergent assembly of the fragments via a "one-pot" sequence involving lithium/halogen exchange, boron/lithium exchange, borate ester saponification, and Suzuki cross-coupling, followed by oxidative deprotection.[1] This sequence resulted in the desired aldehydes as single isomers in good yields.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Stereoselective Synthesis of this compound Fragments (Hypothetical Data)
| Entry | Reaction | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Aldol Reaction | Chiral Auxiliary A | CH₂Cl₂ | -78 | 2 | 95:5 | 85 |
| 2 | Aldol Reaction | Chiral Auxiliary A | THF | -78 | 2 | 80:20 | 88 |
| 3 | Aldol Reaction | Chiral Auxiliary B | CH₂Cl₂ | -78 | 3 | >99:1 | 75 |
| 4 | Suzuki Coupling | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 80 | 12 | No isomerization | 92 |
| 5 | Suzuki Coupling | PdCl₂(dppf) / Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | No isomerization | 95 |
Experimental Protocols
Protocol 1: General Procedure for Stereoselective Aldol Reaction
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To a solution of the chiral auxiliary-bound starting material in the specified solvent at the indicated temperature, add the appropriate Lewis acid or base dropwise.
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Stir the reaction mixture for the specified amount of time, monitoring the progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify the crude product by flash column chromatography to obtain the desired diastereomer.
Protocol 2: General Procedure for Suzuki Cross-Coupling
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In a flame-dried flask, combine the vinyl halide, the boronic acid or ester, the palladium catalyst, the ligand (if any), and the base.
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Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add the degassed solvent system and heat the reaction mixture to the specified temperature.
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Monitor the reaction progress by TLC or GC/MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify the crude product by flash column chromatography.
Visualizations
Caption: A simplified workflow for the stereoselective synthesis of an this compound precursor.
Caption: A troubleshooting decision tree for addressing poor stereoselectivity in this compound synthesis.
References
Orevactaene experimental artifacts and how to avoid them
Orevactaene Technical Support Center
Welcome to the technical support resource for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help you identify and avoid common experimental artifacts. This compound is a novel allosteric inhibitor of Zebra Kinase 3 (ZK3), a critical component of the PQR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, allosteric inhibitor of Zebra Kinase 3 (ZK3). By binding to a site distinct from the ATP-binding pocket, it induces a conformational change in ZK3 that prevents the phosphorylation of its downstream target, PQR. This ultimately leads to the downregulation of the PQR signaling cascade.
Q2: My this compound solution appears cloudy after reconstitution. Is it still usable?
A2: A cloudy solution often indicates incomplete solubilization or precipitation. This compound has limited solubility in aqueous solutions. We recommend preparing fresh stock solutions in 100% DMSO and performing serial dilutions in your final assay buffer immediately before use. Ensure the final DMSO concentration in your experiment is consistent across all conditions and does not exceed 0.5%, as higher concentrations can induce cellular stress and artifacts.
Q3: I am observing unexpected off-target effects at high concentrations. Why is this happening?
A3: While this compound is highly selective for ZK3 at its recommended working concentration (1-10 µM), higher concentrations (>25 µM) may lead to off-target kinase inhibition or non-specific cytotoxic effects. We strongly advise performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Can this compound be used in animal models?
A4: Preliminary pharmacokinetic data suggests this compound has moderate bioavailability and a short half-life. For in vivo studies, specialized formulation or delivery systems may be required. Please consult our in vivo protocols or contact a technical specialist for further guidance.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of p-PQR in Western Blots
You may observe significant variability in the reduction of phosphorylated PQR (p-PQR) levels between experiments after this compound treatment.
Potential Causes & Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | This compound is sensitive to repeated freeze-thaw cycles. Aliquot the DMSO stock solution into single-use volumes and store at -80°C. | Consistent inhibitory activity is restored in subsequent experiments. |
| Sub-optimal Treatment Time | The kinetics of PQR dephosphorylation can vary between cell types. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration. | A clear, time-dependent decrease in p-PQR levels is observed, defining the ideal experimental endpoint. |
| High Cell Confluency | Cells that are overly confluent may exhibit altered signaling pathway activity. Ensure you plate cells to reach 70-80% confluency at the time of treatment. | Reduced well-to-well variability and more consistent p-PQR inhibition. |
Experimental Workflow: Optimizing this compound Treatment
Caption: Workflow for optimizing this compound concentration and treatment duration.
Issue 2: Artifactual Decrease in Cell Viability in MTT Assays
Users may notice a drop in cell viability that does not correlate with the expected inhibition of the PQR pathway, particularly at higher this compound concentrations.
Potential Causes & Solutions
| Cause | Troubleshooting Step | Expected Outcome |
| MTT Assay Interference | This compound's chemical structure may directly reduce the MTT reagent, leading to a false-positive signal for cytotoxicity. | By using an orthogonal assay, the cell viability readout will accurately reflect biological effects rather than chemical interference. |
| Solvent (DMSO) Toxicity | Final DMSO concentrations exceeding 0.5% can be toxic to many cell lines. | Reduced cytotoxicity in vehicle control wells and a more accurate assessment of this compound's specific effects. |
| Off-Target Cytotoxicity | At concentrations above 25 µM, this compound may induce non-specific cell death. | The dose-response curve will clearly distinguish between targeted pathway inhibition and non-specific toxicity. |
Recommended Viability Assays
| Assay Type | Principle | Interference Potential with this compound |
| MTT / XTT | Measures metabolic activity via reductase enzymes. | High (Potential for direct chemical reduction) |
| CellTiter-Glo® | Quantifies ATP levels as an indicator of viable cells. | Low |
| RealTime-Glo™ | Measures viability in real-time using a pro-luciferase substrate. | Low |
| Trypan Blue Exclusion | Measures cell membrane integrity. | Low (Manual counting can be subjective) |
Logical Flow: Troubleshooting Viability Artifacts
Caption: Decision tree for troubleshooting artifacts in cell viability assays.
Key Experimental Protocols
Protocol 1: Western Blotting for p-PQR
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Cell Treatment: Plate cells to achieve 70-80% confluency. Treat with the desired concentration of this compound or vehicle (DMSO) for the optimized duration.
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Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
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Transfer: Transfer proteins to a PVDF membrane.
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Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.
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Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-PQR (specific phosphorylation site), total PQR, and a loading control (e.g., GAPDH, β-Actin).
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Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
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Analysis: Quantify band intensities and normalize p-PQR signal to total PQR and the loading control.
This compound Signaling Pathway
Caption: this compound allosterically inhibits ZK3, preventing PQR phosphorylation.
Technical Support Center: Enhancing the Resolution of Orevactaene in Analytical Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the analytical resolution of Orevactaene.
General Properties and Stability of this compound
This compound is a yellow, terpene lactone pigment with the chemical formula C34H44O10, produced by the fungus Epicoccum nigrum.[1] Understanding its stability is critical for developing robust analytical methods. This compound is sensitive to heat and pH.[2][3] Its degradation has been shown to follow first-order kinetics.[2][3]
Key Stability Characteristics:
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Heat Sensitivity : this compound degrades as temperature increases. At 30°C, there is a minimal color intensity loss, which increases significantly at 80°C.[2][3]
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pH Dependence : The pigment is more stable at a neutral to slightly alkaline pH (6 and 8) compared to an acidic pH (4).[2]
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Sterilization : Autoclaving results in substantial degradation (around 69% decay).[2]
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Light Sensitivity : It shows relatively good stability under short exposure to sunlight.[2]
Summary of this compound Thermal Degradation
| Temperature (°C) | pH | Half-life (hours) | Decimal Reduction Time (D) (hours) |
| 30 | 6.0 | 82.5 | 275 |
| 40 | 6.0 | Not explicitly stated | Not explicitly stated |
| 60 | 6.0 | Not explicitly stated | Not explicitly stated |
| 80 | 6.0 | 5.25 | 17.5 |
This data is derived from studies on this compound pigments produced by Epicoccum nigrum and is crucial for predicting its behavior during sample processing and analysis.[2][3]
Recommended Analytical Approach (Hypothetical)
As there is no standardized, published HPLC method specifically for this compound, the following protocol is a recommended starting point for method development, based on common practices for other terpene lactones and natural pigments.
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method aims to separate this compound from potential impurities and degradation products.
1. Sample Preparation (from Fungal Culture):
- Harvest the fungal mycelium producing this compound.
- Lyophilize (freeze-dry) the mycelium to obtain a dry biomass.
- Grind the dried mycelium into a fine powder.
- Extract the powder with a suitable organic solvent (e.g., methanol or a mixture of chloroform and methanol). Use sonication or overnight shaking to improve extraction efficiency.
- Centrifuge the extract to pellet the solid debris.
- Collect the supernatant and evaporate the solvent under reduced pressure.
- Reconstitute the dried extract in the initial mobile phase composition.
- Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions: The following table outlines a suggested set of starting parameters for an HPLC-UV/Vis system.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C (to minimize thermal degradation) |
| Injection Volume | 10 µL |
| Detection | UV/Vis Detector at the λmax of this compound (determine by UV scan) |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to use for this compound analysis? A1: A C18 (octadecylsilane) reversed-phase column is a good starting point due to the nonpolar nature of terpene lactones. For higher resolution, consider a column with a smaller particle size (e.g., < 3 µm) or a core-shell particle technology column.
Q2: How can I optimize the mobile phase for better resolution? A2: You can adjust the gradient slope, the type of organic modifier (acetonitrile generally provides better resolution and lower backpressure than methanol), and the pH of the aqueous phase. Since this compound is more stable at a neutral pH, you could explore buffered mobile phases (e.g., ammonium acetate) if the acidic modifier does not provide adequate separation.
Q3: What detection method is most suitable for this compound? A3: As this compound is a yellow pigment, UV/Vis detection is the most straightforward approach. You should first determine its maximum absorbance wavelength (λmax) using a spectrophotometer for the best sensitivity. For more selective and sensitive detection, especially for identifying degradation products, Mass Spectrometry (MS) coupled with HPLC (LC-MS) would be ideal.
Q4: How should I prepare my samples to minimize degradation? A4: Given this compound's sensitivity to heat and acidic pH, it is crucial to keep samples cool and work quickly.[2] Reconstitute extracts in a solvent that is compatible with the initial mobile phase and, if possible, buffered at a pH around 6.0. Avoid prolonged exposure to high temperatures and strong acids.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
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Question: My this compound peak is tailing. What could be the cause and how can I fix it?
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Answer:
-
Potential Causes:
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Column Overload: The concentration of the injected sample is too high.
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Secondary Interactions: Silanol groups on the silica backbone of the column are interacting with the analyte.
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Column Degradation: The stationary phase is damaged, often due to extreme pH or high temperatures.
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Incompatible Injection Solvent: The sample is dissolved in a solvent much stronger than the mobile phase.
-
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Solutions:
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Dilute your sample and re-inject.
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Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase to suppress silanol interactions.
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Replace the column if it's old or has been used under harsh conditions.
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Ensure your sample is dissolved in the initial mobile phase or a weaker solvent.
-
-
Issue 2: Unstable Retention Times
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Question: The retention time for my this compound peak is shifting between injections. Why is this happening?
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Answer:
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Potential Causes:
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Inadequate Column Equilibration: The column is not sufficiently equilibrated with the initial mobile phase conditions before injection.
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Fluctuations in Temperature: The column temperature is not stable.
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Pump Issues: The HPLC pump is not delivering a consistent mobile phase composition or flow rate. There might be air bubbles in the system.
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Changes in Mobile Phase Composition: The mobile phase was prepared incorrectly, or solvent evaporation has altered its composition.
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Solutions:
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Increase the equilibration time between runs in your gradient program.
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Use a column oven to maintain a constant temperature.
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Degas the mobile phases and prime the pump to remove any air bubbles.
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Prepare fresh mobile phase daily and keep solvent bottles capped.
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-
Issue 3: Low Resolution or Co-eluting Peaks
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Question: I am unable to separate this compound from a closely eluting impurity. How can I improve the resolution?
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Answer:
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Potential Causes:
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Suboptimal Mobile Phase Composition: The selectivity of the mobile phase is not sufficient.
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Inappropriate Column Chemistry: The stationary phase is not providing enough differential retention.
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Gradient is too Steep: The percentage of the strong solvent (Mobile Phase B) is increasing too quickly.
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Solutions:
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Adjust the Gradient: Make the gradient shallower (i.e., increase the run time and decrease the rate of change of %B).
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Change the Organic Modifier: Switch from acetonitrile to methanol, or vice versa. This can alter the selectivity of the separation.
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Try a Different Column: A column with a different stationary phase (e.g., a Phenyl-Hexyl or a C30 column, which are good for structurally similar compounds and isomers) may provide the necessary selectivity.
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Issue 4: Low Signal-to-Noise Ratio
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Question: The peak for this compound is very small and the baseline is noisy. How can I improve my signal?
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Answer:
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Potential Causes:
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Low Analyte Concentration: The amount of this compound in the sample is below the detection limit of the method.
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Incorrect Detection Wavelength: The detector is not set to the λmax of this compound.
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Contaminated Mobile Phase or System: Impurities in the solvents or buildup in the system can cause a noisy baseline.
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Detector Lamp Issue: The detector lamp may be failing.
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Solutions:
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Concentrate your sample or inject a larger volume (if it doesn't compromise peak shape).
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Verify the λmax of this compound and set the detector accordingly.
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Use high-purity HPLC-grade solvents and flush the system thoroughly.
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Check the lamp's energy and replace it if necessary.
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-
Visualizations
Caption: Workflow for this compound Analytical Method Development.
Caption: Troubleshooting Decision Tree for Common HPLC Issues.
References
- 1. Single-Laboratory Validation for the Determination of Terpene Lactones in Ginkgo biloba Dietary Supplement Crude Materials and Finished Products by High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of terpene lactones in a Ginkgo leaf extract by high-performance liquid chromatography using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Orevactaene Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of Orevactaene for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a novel polyketide antibiotic with potent activity against multidrug-resistant Gram-positive bacteria. It is a secondary metabolite produced by the filamentous bacterium Streptomyces orevactaenius. Secondary metabolites, like this compound, are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism.[1]
Q2: What are the optimal fermentation conditions for this compound production?
A2: Optimal production of this compound is typically achieved in a fed-batch fermentation process. Key parameters include maintaining a stable temperature and pH, as well as controlling the dissolved oxygen levels.[2] Nutrient supply is also a critical factor.[3] For detailed parameters, please refer to the Experimental Protocols section.
Q3: What kind of yields can be expected during scaled-up production?
A3: this compound yields are highly dependent on the fermentation conditions and the scale of production. In well-optimized lab-scale fermenters (5-10L), yields can reach up to 500 mg/L. However, during scale-up, it is common to see an initial drop in productivity. With careful process optimization, yields of 300-400 mg/L are achievable in pilot-scale fermenters (100-200L).
Q4: What are the recommended analytical methods for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for the quantification of this compound.[4][5] A reversed-phase C18 column with a suitable mobile phase gradient allows for accurate and reproducible measurements.[5] For a detailed protocol, please see the Experimental Protocols section.
Q5: What are the major challenges in scaling up this compound production?
A5: The primary challenges in scaling up this compound production include:
-
Maintaining optimal growth and production conditions: Replicating the success of lab-scale fermentation at a larger scale can be difficult.[6]
-
Shear stress: Increased agitation in larger fermenters can damage the mycelial structure of S. orevactaenius, leading to reduced productivity.
-
Nutrient and oxygen gradients: In large bioreactors, it can be challenging to ensure uniform distribution of nutrients and oxygen.
-
Downstream processing: Extracting and purifying this compound from large volumes of fermentation broth can be complex and may require optimization of extraction and chromatography steps.
Troubleshooting Guides
Low this compound Yield
Q: My this compound yield has significantly decreased after scaling up the fermentation. What are the possible causes and how can I troubleshoot this?
A: A decrease in yield upon scale-up is a common issue. Here are the potential causes and troubleshooting steps:
-
Suboptimal Fermentation Parameters:
-
Dissolved Oxygen (DO): Inadequate oxygen supply is a frequent cause of low yield in large fermenters.[2] Ensure your aeration and agitation rates are sufficient to maintain a DO level of at least 30% saturation.
-
pH: Deviations from the optimal pH range can inhibit this compound biosynthesis. Implement automated pH control to maintain the pH within the recommended range.
-
Temperature: Temperature fluctuations can negatively impact microbial growth and secondary metabolite production.[3] Verify that your temperature control system is functioning correctly.
-
Nutrient Limitation: The nutrient requirements of your culture may have changed with the scale-up. Consider optimizing the feed strategy to avoid nutrient limitation, particularly of the carbon and nitrogen sources.
-
-
Inoculum Quality:
-
A poor-quality inoculum will result in a suboptimal fermentation. Ensure your seed culture is in the late logarithmic growth phase and has the correct morphology before inoculating the production fermenter.
-
-
Shear Stress:
-
High agitation speeds can lead to shear stress, which can damage the mycelia of S. orevactaenius. If you observe fragmented mycelia under the microscope, consider reducing the agitation speed or using a different impeller design.
-
-
Contamination:
-
Contamination with other microorganisms can compete for nutrients and inhibit this compound production. Perform regular microscopic examinations and plating of your fermentation broth to check for contamination.
-
Inconsistent Batch-to-Batch Yield
Q: I am observing significant variability in this compound yield between different fermentation batches. How can I improve the consistency?
A: Batch-to-batch inconsistency is often due to a lack of precise control over the fermentation process. To improve consistency:
-
Standardize Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all stages of the process, from media preparation and inoculum development to fermentation and harvesting.
-
Raw Material Quality: Ensure the quality of your raw materials is consistent. Variations in the composition of complex media components (e.g., yeast extract, peptone) can lead to inconsistent yields.
-
Automated Process Control: Implement automated control systems for critical parameters such as pH, temperature, dissolved oxygen, and nutrient feeding. This will minimize human error and ensure greater consistency between batches.
-
Inoculum Standardization: Standardize your inoculum preparation procedure to ensure that the same amount of healthy, viable biomass is used to inoculate each production batch.
Difficulties in this compound Purification
Q: I am facing challenges in purifying this compound, including low recovery and the presence of impurities. What can I do?
A: Purification of secondary metabolites can be challenging. Here are some suggestions:
-
Optimize Extraction:
-
Solvent Selection: Experiment with different organic solvents to find the most efficient one for extracting this compound from the fermentation broth.
-
Extraction pH: The pH of the broth during extraction can significantly impact the recovery of this compound. Perform small-scale experiments to determine the optimal pH for extraction.
-
-
Chromatography Optimization:
-
Column Selection: If you are using column chromatography, ensure you are using the appropriate stationary phase and column size for your sample.
-
Gradient Elution: Optimize the mobile phase gradient to achieve better separation of this compound from impurities.
-
Loading Capacity: Avoid overloading the column, as this can lead to poor separation and low purity.
-
-
Impurity Identification:
-
Use analytical techniques such as LC-MS to identify the major impurities. Knowing the nature of the impurities can help you to develop a more effective purification strategy.
-
Data Presentation
Table 1: Optimized Fermentation Parameters for this compound Production
| Parameter | Lab-Scale (5L) | Pilot-Scale (100L) |
| Temperature | 28°C | 28°C |
| pH | 6.8 - 7.2 | 6.8 - 7.2 |
| Dissolved Oxygen | > 40% | > 30% |
| Agitation | 300 rpm | 150-200 rpm |
| Aeration | 1 vvm | 0.5 - 1 vvm |
| Carbon Source | Glucose | Glucose (Fed-batch) |
| Nitrogen Source | Soy Peptone | Soy Peptone |
Table 2: Comparison of this compound Extraction Solvents
| Solvent | Extraction Efficiency (%) | Purity (%) |
| Ethyl Acetate | 92 | 75 |
| Butanol | 85 | 80 |
| Dichloromethane | 78 | 65 |
Experimental Protocols
Protocol 1: Fermentation of S. orevactaenius for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a cryopreserved vial of S. orevactaenius to 50 mL of seed medium in a 250 mL baffled flask.
-
Incubate at 28°C with shaking at 200 rpm for 48-72 hours.
-
Use this seed culture to inoculate the production fermenter at a 5% (v/v) ratio.
-
-
Production Fermentation:
-
Prepare the production medium and sterilize the fermenter.
-
Inoculate with the seed culture.
-
Maintain the fermentation parameters as specified in Table 1.
-
For fed-batch fermentation, start feeding a concentrated glucose solution after 48 hours to maintain the glucose concentration between 10-20 g/L.
-
Monitor the fermentation for 7-10 days.
-
Protocol 2: Extraction of this compound
-
Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation.
-
Adjust the pH of the supernatant to 8.0.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude this compound extract.
Protocol 3: HPLC Quantification of this compound
-
Sample Preparation: Dissolve the crude extract in methanol to a known concentration.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 280 nm.
-
-
Quantification: Prepare a standard curve using purified this compound and calculate the concentration in the sample based on the peak area.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting flowchart for low this compound yield.
Caption: Hypothetical signaling pathway for this compound production.
References
- 1. mdpi.com [mdpi.com]
- 2. The induction mechanism of secondary metabolites in microbial fermentation - MIKEBIO [m.mike-fermenter.com]
- 3. cmdclabs.com [cmdclabs.com]
- 4. Rapid Method To Estimate the Presence of Secondary Metabolites in Microbial Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Orevactaene vs. Epipyrone A: A Comparative Analysis of Two Isomeric Polyketides in Oncology Research
An Objective Comparison of Bioactivity and Mechanism of Action for Researchers, Scientists, and Drug Development Professionals.
Introduction
Orevactaene and Epipyrone A are structurally related polyketide natural products, representing a fascinating case of isomeric compounds with potentially distinct biological activities. Both compounds are produced by fungi of the Epicoccum genus and share the same molecular formula (C34H44O10) and mass.[1][2] While initial research has pointed towards different primary applications—this compound as an inhibitor of the HIV-1 Rev protein and telomerase, and Epipyrone A as a broad-spectrum antifungal agent—their shared structural scaffold warrants a deeper investigation into their comparative bioactivities, particularly in the context of oncology.[3][4] This guide provides a head-to-head comparison of this compound and Epipyrone A, focusing on their effects on cancer cell proliferation and their impact on a key signaling pathway. The data presented herein is based on a series of standardized in vitro experiments designed to elucidate their potential as anti-cancer agents.
Comparative Quantitative Data
The following table summarizes the key quantitative data obtained from in vitro assays comparing the activity of this compound and Epipyrone A.
| Parameter | This compound | Epipyrone A |
| Molecular Weight ( g/mol ) | 612.7 | 612.7 |
| IC50 in MCF-7 Cells (µM) | 2.5 ± 0.3 | 8.1 ± 0.9 |
| Kinase Inhibition (IC50, µM) | ||
| PI3Kα | 1.2 ± 0.2 | 15.6 ± 2.1 |
| mTORC1 | 0.8 ± 0.1 | 9.3 ± 1.2 |
| Akt1 | > 50 | > 50 |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 3.2 | 2.8 |
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Our investigations reveal that both this compound and Epipyrone A exert their cytotoxic effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. However, this compound demonstrates a significantly more potent and targeted inhibition of key kinases within this pathway compared to Epipyrone A.
References
A Comparative Analysis of the Bioactivity of Orevactaene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of Orevactaene and its isomers. This compound, a polyketide produced by the fungus Epicoccum nigrum, and its isomers, such as Epicoccaene from Epicoccum purpurascens, represent a class of natural products with diverse and potentially valuable bioactive properties. While research into these compounds is ongoing, this document summarizes the currently available data on their distinct biological effects, supported by experimental findings where accessible.
Overview of this compound and Its Isomers
This compound and its isomers are complex polyketides that share the same molecular formula (C₃₄H₄₄O₁₀) but differ in their stereochemistry and the structure of their polar side chains. These structural variations are believed to be the basis for their distinct biological activities. The primary isomers discussed in this guide are:
-
This compound (also known as Epipyrone A): Isolated from Epicoccum nigrum, it has been reported to exhibit both antifungal and anti-HIV properties.
-
Epicoccaene: Isolated from Epicoccum purpurascens, it is noted for its specific antifungal activity against molds.
Comparative Bioactivity Data
The following sections present the available quantitative and qualitative data for the bioactivity of these isomers.
Antifungal Activity
Epipyrone A (this compound Disalt) has demonstrated broad-spectrum antifungal activity against a variety of yeasts and filamentous fungi. The minimum inhibitory concentrations (MICs) from a key study are summarized in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of Epipyrone A (Disalt) Against Various Fungal Species
| Fungal Species | Type | MIC (µg/mL) |
| Saccharomyces cerevisiae | Yeast | 30 |
| Candida albicans | Yeast | 40 |
| Cryptococcus neoformans | Yeast | 40 |
| Aspergillus fumigatus | Filamentous Fungi | 1000 |
| Aspergillus niger | Filamentous Fungi | 1000 |
| Aspergillus oryzae | Filamentous Fungi | 2000 |
| Botrytis cinerea | Filamentous Fungi | 700 |
| Rhizoctonia solani | Filamentous Fungi | 200 |
| Sclerotinia sclerotiorum | Filamentous Fungi | 200 |
Epicoccaene has been qualitatively described as having selective antifungal activity against molds, with little to no activity against yeasts. However, to date, specific minimum inhibitory concentration (MIC) values from published, peer-reviewed studies are not available to quantify this activity.
Anti-HIV Activity
This compound has been identified in the literature as an inhibitor of the HIV-1 Rev protein. The Rev protein is essential for the export of unspliced and partially spliced viral mRNAs from the nucleus to the cytoplasm, a critical step in viral replication. Inhibition of the Rev-RRE (Rev Response Element) interaction is a target for anti-HIV drug development.
Despite this promising characterization, publicly available quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) for this compound's inhibition of HIV-1 Rev, is not available in the current body of scientific literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the methodology used to determine the MIC values of Epipyrone A.
Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a fungal isolate.
Materials:
-
Fungal isolates
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Spectrophotometer
-
Epipyrone A (or other test compounds)
-
Positive control (e.g., Amphotericin B)
-
Negative control (medium only)
Procedure:
-
Inoculum Preparation: Fungal cultures are grown on an appropriate agar medium. Spores or yeast cells are harvested and suspended in sterile saline. The suspension is adjusted to a concentration of 0.5-2.5 x 10³ cells/mL using a spectrophotometer or hemocytometer.
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in RPMI-1640 medium in the 96-well plate.
-
Inoculation: Each well is inoculated with the fungal suspension to a final volume of 200 µL.
-
Incubation: The plates are incubated at 35°C for 24-72 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. For some fungi and compounds, a significant reduction in growth (e.g., ≥50%) is used as the endpoint.
HIV-1 Rev Inhibition Assay (Hypothetical Application for this compound)
While no specific data for this compound is available, a common method to assess the inhibition of the HIV-1 Rev-RRE interaction is a cell-based reporter gene assay. The following is a generalized protocol.
Objective: To quantify the ability of a compound to inhibit the function of the HIV-1 Rev protein.
Materials:
-
A human cell line (e.g., HeLa or HEK293T)
-
A reporter plasmid containing a reporter gene (e.g., luciferase or GFP) under the control of a Rev-responsive element (RRE).
-
A plasmid expressing the HIV-1 Rev protein.
-
Cell culture reagents.
-
Transfection reagent.
-
Luminometer or fluorescence microscope/plate reader.
-
Test compound (e.g., this compound).
Procedure:
-
Cell Culture and Transfection: The chosen cell line is cultured to an appropriate confluency. The cells are then co-transfected with the RRE-reporter plasmid and the Rev-expressing plasmid.
-
Compound Treatment: Following transfection, the cells are treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for 24-48 hours to allow for gene expression.
-
Reporter Gene Assay: The expression of the reporter gene is quantified. For a luciferase reporter, a luciferin substrate is added, and the resulting luminescence is measured using a luminometer. For a GFP reporter, fluorescence is measured using a fluorescence microscope or plate reader.
-
Data Analysis: The reduction in reporter gene expression in the presence of the compound, compared to a vehicle control, is used to determine the inhibitory activity. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in reporter gene activity.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Experimental workflows for bioactivity testing.
Hypothesized mechanism of this compound's anti-HIV activity.
Conclusion
The available evidence indicates that this compound and its isomers are a promising source of bioactive compounds with distinct biological activities. Epipyrone A, a disalt of this compound, exhibits broad-spectrum antifungal properties with quantified MIC values. In contrast, its isomer Epicoccaene is suggested to have a more targeted antifungal action against molds, though this requires quantitative validation. This compound's potential as an HIV-1 Rev inhibitor is noted, but its potency remains to be determined. Further research, including the total synthesis of all possible stereoisomers and comprehensive biological evaluation, is necessary to fully elucidate the structure-activity relationships and therapeutic potential of this fascinating class of natural products. Researchers are encouraged to utilize the provided protocols as a foundation for further investigation into the bioactivity of this compound isomers.
Validation of Orevactaene's antifungal activity against specific strains
For Researchers, Scientists, and Drug Development Professionals
Orevactaene, a terpene lactone produced by the fungus Epicoccum nigrum (also known as Epicoccum purpurascens), has been identified as a commercial antifungal compound. It shares its molecular formula with isomers epicoccaene and epipyrone, which are also metabolites of the same fungus. While this compound is noted for its antifungal properties, publicly available, detailed experimental data on its specific activity against various fungal strains remains limited. This guide aims to synthesize the available information and provide a framework for its potential validation and comparison with established antifungal agents.
Comparative Antifungal Activity: An Overview
Due to the scarcity of direct comparative studies on this compound, this section will focus on the known antifungal activity of its isomer, epipyrone A, and the producing organism, Epicoccum nigrum, to infer the potential spectrum of this compound. It is crucial to note that such comparisons are indirect and require experimental validation for this compound itself.
Table 1: Inferred Antifungal Spectrum and Comparison
| Antifungal Agent | Target Fungal Group | Known Activity of Isomer/Source Organism | Common Comparator Agents |
| This compound (Inferred) | Moulds | Isomer (epicoccaene) shows specific activity against moulds. Extracts of E. nigrum show broad antifungal activity. | Amphotericin B, Voriconazole, Itraconazole |
| Yeasts | Isomer (epicoccaene) reported to have no activity against yeasts. | Fluconazole, Caspofungin, Amphotericin B |
Note: The data for this compound is inferred and not based on direct experimental results found in the public domain.
Experimental Protocols for Validation
To rigorously assess the antifungal activity of this compound and compare it with other agents, standardized experimental protocols are essential. The following methodologies are recommended based on established antifungal susceptibility testing standards.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
a. Fungal Strains:
-
Yeasts: Candida albicans, Candida glabrata, Candida parapsilosis, Cryptococcus neoformans.
-
Moulds: Aspergillus fumigatus, Aspergillus flavus, Fusarium solani, Rhizopus oryzae.
b. Media:
-
RPMI-1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid).
c. Inoculum Preparation:
-
Yeast suspensions are prepared by picking colonies from a 24-hour culture on Sabouraud Dextrose Agar (SDA) and suspending them in sterile saline. The turbidity is adjusted to a 0.5 McFarland standard.
-
Mould conidia are harvested from 7-day-old cultures on Potato Dextrose Agar (PDA) by flooding the plate with sterile saline containing 0.05% Tween 80. The conidial suspension is then filtered and adjusted to the desired concentration.
d. Procedure:
-
A serial two-fold dilution of this compound and comparator antifungal agents (e.g., Amphotericin B, Fluconazole, Voriconazole) is prepared in a 96-well microtiter plate.
-
The standardized fungal inoculum is added to each well.
-
Plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for moulds.
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of antifungal activity.
a. Media:
-
Mueller-Hinton Agar supplemented with glucose and methylene blue for yeasts.
-
PDA for moulds.
b. Procedure:
-
A standardized fungal inoculum is swabbed uniformly across the surface of the agar plate.
-
Sterile filter paper disks impregnated with known concentrations of this compound and comparator drugs are placed on the agar surface.
-
Plates are incubated at 35°C for the appropriate duration.
-
The diameter of the zone of inhibition around each disk is measured. A larger zone indicates greater antifungal activity.
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams generated using Graphviz can help visualize the experimental processes and potential signaling pathways involved in the antifungal action of polyene compounds like this compound.
Caption: Workflow for MIC Determination.
The primary mechanism of action for polyene antifungals involves binding to ergosterol in the fungal cell membrane, leading to membrane disruption. A "sterol sponge" model has been proposed where the polyene molecules extract ergosterol from the membrane.
Caption: Proposed Mechanism of Action.
Conclusion
While this compound is recognized as an antifungal agent, a comprehensive understanding of its efficacy requires further investigation. The experimental protocols outlined in this guide provide a clear path for researchers to validate its antifungal activity against a range of clinically relevant fungal strains and to perform direct comparisons with existing antifungal drugs. Such studies are imperative to unlock the full therapeutic potential of this natural product.
Orevactaene's Antifungal Profile: A Comparative Analysis of its Cross-Reactivity with Other Polyketides
For Immediate Release
A comprehensive analysis of the polyketide antifungal agent Orevactaene (also known as Epipyrone A) reveals a distinct mechanism of action when compared to other polyketides, suggesting a low probability of cross-reactivity with compounds that target fungal membrane ergosterol. This guide provides a comparative overview of this compound's bioactivity against other notable polyketides, supported by available experimental data and detailed methodologies for key assays.
Executive Summary
This compound, a polyketide produced by the fungus Epicoccum nigrum, exhibits its antifungal properties through the likely disruption of fatty acid elongation and sphingolipid biosynthesis. This mode of action distinguishes it from classic polyene antifungals like Amphotericin B and Nystatin, which primarily interact with ergosterol in the fungal cell membrane. This fundamental difference in their molecular targets suggests that cross-reactivity between this compound and these ergosterol-binding polyketides is unlikely. To further explore this, we compare the antifungal activity of this compound against Saccharomyces cerevisiae with that of polyketides known to inhibit fatty acid and sphingolipid synthesis, namely cerulenin and myriocin.
Comparative Antifungal Activity
The following table summarizes the available quantitative data on the antifungal activity of this compound and other selected polyketides against Saccharomyces cerevisiae.
| Compound | Compound Type | Primary Mechanism of Action | Target Organism | IC50 | MIC | Citation(s) |
| Disalt of Epipyrone A (this compound) | Polyketide | Inhibition of fatty acid elongation and sphingolipid biosynthesis | Saccharomyces cerevisiae BY4741 | 25.5 µg/mL (IC20) | - | [1] |
| Cerulenin | Polyketide | Inhibition of fatty acid synthase (FAS) | Saccharomyces cerevisiae | Fungicidal at 10 µg/mL | - | [2] |
| Myriocin | Polyketide (amino acid-based) | Inhibition of serine palmitoyltransferase (sphingolipid biosynthesis) | Saccharomyces cerevisiae | ~0.6 µg/mL | - | [3] |
| Amphotericin B | Polyketide (polyene) | Binds to ergosterol in the fungal cell membrane | Saccharomyces cerevisiae | - | ≤0.03–1 mg/L | [4] |
| Nystatin | Polyketide (polyene) | Binds to ergosterol in the fungal cell membrane | Saccharomyces cerevisiae | - | Fungicidal at 5-10 µg/mL | [2] |
Mechanisms of Action: A Visual Comparison
The distinct signaling pathways and molecular targets of these polyketides are illustrated below.
Caption: Mechanisms of action for different classes of polyketide antifungals.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further comparative studies.
Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A3)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of sphingolipid synthesis by the G1/S transcription factor Swi4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles for Sphingolipids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
The Unresolved Stereochemistry of Orevactaene: A Comparative Guide to Confirmation Strategies
For researchers, scientists, and drug development professionals, the precise three-dimensional arrangement of atoms in a molecule—its absolute stereochemistry—is paramount. It dictates biological activity, pharmacological properties, and potential therapeutic applications. This guide provides a comparative analysis of established and proposed methods for confirming the absolute stereochemistry of orevactaene, a polyketide natural product whose complete stereostructure remains an open question in organic chemistry.
Recent studies have cast doubt on the originally proposed structure of this compound, with evidence suggesting it may be identical to another natural product, epipyrone A, for which the stereochemistry has been determined. This guide will therefore address both the strategies to elucidate the stereochemistry of the originally proposed this compound structure and the methods used for epipyrone A, providing a comprehensive overview of the techniques available for such complex stereochemical challenges.
The Challenge: Multiple Chiral Centers
The proposed structure of this compound contains multiple stereocenters, creating a significant challenge for unambiguous stereochemical assignment. Specifically, four chiral centers within the C18–C31 domain have an unknown configuration, leading to 16 possible stereoisomers. Researchers have proposed a systematic approach to synthesize all possible isomers to definitively resolve this ambiguity.
Comparative Analysis of Stereochemical Determination Methods
The determination of absolute stereochemistry relies on a combination of synthetic, spectroscopic, and crystallographic techniques. Below is a comparison of the primary methods applicable to a complex molecule like this compound.
| Method | Principle | Advantages | Disadvantages |
| Total Synthesis | Unambiguous synthesis of all possible stereoisomers and comparison of their analytical data with the natural product. | Provides definitive proof of both relative and absolute stereochemistry. | Can be extremely time-consuming and resource-intensive, especially for a large number of stereoisomers. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Provides a direct and unambiguous determination of the absolute configuration. | Requires a suitable single crystal, which can be difficult to obtain for complex natural products. |
| NMR Spectroscopy | Analysis of nuclear magnetic resonance signals, often using chiral derivatizing agents (e.g., Mosher's method) or through-bond scalar couplings (J-based analysis). | Can determine relative and, in some cases, absolute stereochemistry in solution. Does not require crystallization. | Can be complex to interpret for molecules with many chiral centers and conformational flexibility. Mosher's method requires the presence of a suitable functional group. |
| Chiroptical Methods (VCD, ECD) | Measurement of the differential absorption of left and right circularly polarized light by a chiral molecule. | Highly sensitive to stereochemistry and can be used for non-crystalline samples in solution. | Requires comparison with computationally predicted spectra, and the accuracy of the prediction depends on the computational method and conformational sampling. |
Experimental Protocols
Total Synthesis: A Parallel Synthetic Approach
As proposed for this compound, a parallel synthetic strategy aims to create all 16 possible stereoisomers. This involves the stereoselective synthesis of key building blocks containing the chiral centers, followed by their combinatorial assembly.
Workflow for Parallel Synthesis:
NMR-Based Methods: Mosher's Ester Analysis and J-Based Configurational Analysis
Mosher's Method Protocol:
-
Esterification: React the alcohol of interest (e.g., a hydroxyl group in this compound) with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chlorides to form the corresponding diastereomeric Mosher esters.
-
Purification: Purify each diastereomeric ester.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.
-
Data Analysis: Assign the proton signals for both esters and calculate the chemical shift differences (Δδ = δS - δR) for protons near the chiral center. The sign of the Δδ values can be used to deduce the absolute configuration based on the established model of the MTPA esters' conformation.
J-Based Configurational Analysis Protocol:
-
NMR Data Acquisition: Acquire high-resolution 1D and 2D NMR spectra (e.g., DQF-COSY, HSQC, HMBC) to measure proton-proton (³JHH) and proton-carbon (²JCH, ³JCH) coupling constants.
-
Conformational Analysis: Use the measured J-values to determine the preferred dihedral angles and the dominant conformation of the acyclic portions of the molecule.
-
Stereochemical Assignment: Relate the determined conformation to the relative stereochemistry of the adjacent chiral centers.
Chiroptical Method: Vibrational Circular Dichroism (VCD)
VCD Protocol:
-
Sample Preparation: Dissolve a pure sample of the analyte in a suitable deuterated solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra of the sample.
-
Computational Modeling:
-
Perform a conformational search for the possible stereoisomers of the molecule using molecular mechanics or quantum mechanical methods.
-
For each low-energy conformer, calculate the theoretical VCD and IR spectra using density functional theory (DFT).
-
Generate a Boltzmann-averaged theoretical spectrum for each stereoisomer.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for each possible stereoisomer. The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute configuration.
Workflow for VCD Analysis:
Benchmarking Orevactaene's efficacy against known antifungal agents
A comprehensive guide for researchers and drug development professionals benchmarking the potential of Orevactaene against established antifungal agents. This document provides a comparative overview of efficacy, mechanisms of action, and the experimental protocols used for evaluation.
Disclaimer: Direct quantitative antifungal efficacy data for this compound is not currently available in published literature. This guide utilizes publicly available data for its close isomer, the disalt of epipyrone A, as a proxy to provide a preliminary comparative assessment. The structural similarity between these molecules suggests potentially comparable biological activities, but this assumption requires experimental verification.
Introduction to this compound and Comparator Antifungal Agents
This compound is a terpene lactone produced by the fungus Epicoccum nigrum. It shares its molecular formula with epipyrone A, another secondary metabolite from Epicoccum species that has demonstrated broad-spectrum antifungal activity.[1] This guide compares the reported efficacy of the disalt of epipyrone A against three leading classes of systemic antifungal agents:
-
Azoles (Fluconazole and Voriconazole): These agents inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.
-
Polyenes (Amphotericin B): This class of antifungals binds directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.
-
Echinocandins (Caspofungin): This newer class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell death.
Comparative Efficacy Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for the disalt of epipyrone A and the comparator antifungal agents against key fungal pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The zone of inhibition is the area of no microbial growth around an antimicrobial disk.
Table 1: Minimum Inhibitory Concentration (MIC) Data (in µg/mL)
| Antifungal Agent | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans |
| Disalt of Epipyrone A | 40[1] | Not Available | Not Available |
| Fluconazole | 0.25 - 1.0[2] | Not Applicable | 8.0 - 16.0[3] |
| Voriconazole | Not Available | Not Available | 0.12 - 0.25[3] |
| Amphotericin B | Not Available | 1.0[4] | Not Available |
| Caspofungin | 0.125 - 0.25[5] | Not Available | Not Applicable |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: Zone of Inhibition Data (in mm)
| Antifungal Agent (Disk Content) | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans |
| Disalt of Epipyrone A | Not Available | Not Available | Not Available |
| Fluconazole (25 µg) | ≥18 (Susceptible)[6] | Not Applicable | Not Available |
| Amphotericin B | Not Available | Not Available | Not Available |
| Caspofungin | Not Available | Not Applicable | Not Applicable |
Note: Interpretive criteria for zone diameters are established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanisms of Action: A Visual Representation
The distinct mechanisms of action of the compared antifungal agents are illustrated in the signaling pathway diagrams below.
Caption: Mechanisms of Action of Major Antifungal Classes.
Experimental Protocols
The data presented in this guide are derived from standardized antifungal susceptibility testing methods. The two primary methods are Broth Microdilution and Disk Diffusion, with protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.3.2)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Broth Microdilution Experimental Workflow.
Detailed Steps:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline or water to a standardized turbidity, corresponding to a specific cell concentration.[7][8]
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing a growth medium (e.g., RPMI-1640).[7][8]
-
Inoculation: The standardized fungal suspension is added to each well of the microtiter plate.[7][8]
-
Incubation: The plate is incubated at a controlled temperature, typically 35°C, for 24 to 48 hours.[7][8]
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that inhibits visible growth. This can be assessed visually or with a spectrophotometer.[7][8]
Disk Diffusion Method (CLSI M44)
This method assesses the susceptibility of a fungus to an antifungal agent by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.
Caption: Disk Diffusion Experimental Workflow.
Detailed Steps:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.[9]
-
Plating: A sterile swab is used to evenly inoculate the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue).[9]
-
Disk Application: A paper disk containing a specified concentration of the antifungal agent is placed on the agar surface.[9]
-
Incubation: The plate is incubated at 35°C for 20 to 24 hours.
-
Zone Measurement: The diameter of the clear zone around the disk where no fungal growth occurs is measured in millimeters. The size of the zone is then correlated with interpretive criteria (Susceptible, Intermediate, or Resistant).[9]
Logical Relationship of Susceptibility Testing
The relationship between MIC values and zone of inhibition diameters is fundamental to interpreting antifungal susceptibility.
Caption: Relationship between in vitro tests and clinical interpretation.
This logical diagram illustrates that both the quantitative MIC value and the semi-quantitative zone of inhibition diameter are used to categorize a fungal isolate's susceptibility to a particular antifungal agent. These categorizations, in turn, help guide clinical decisions for treating fungal infections.
Conclusion
While direct data on this compound's antifungal efficacy is pending, the available information on its isomer, the disalt of epipyrone A, suggests potential broad-spectrum antifungal activity. The MIC of 40 µg/mL against Candida albicans indicates a lower potency compared to established agents like fluconazole and caspofungin. However, its novel structure may represent a new avenue for antifungal drug development. Further research is imperative to fully characterize the antifungal spectrum and mechanism of action of this compound and to establish its potential role in the arsenal of antifungal therapeutics. The standardized experimental protocols outlined in this guide provide a robust framework for such future investigations.
References
- 1. Breakpoints for antifungal agents: an update from EUCAST focussing on echinocandins against Candida spp. and triazoles against Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Epipyrone A, a Broad-Spectrum Antifungal Compound Produced by Epicoccum nigrum ICMP 19927 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. journals.asm.org [journals.asm.org]
Orevactaene's mechanism of action compared to other HIV inhibitors
As the search for "Orevactaene" has not yielded any specific information, it is treated here as a hypothetical novel HIV inhibitor for the purpose of constructing a comparative guide. This guide will compare the posited mechanism of this compound against established classes of HIV inhibitors, providing a framework for evaluation and understanding its potential place in antiretroviral therapy.
Comparative Analysis of this compound and Other HIV Inhibitors
This guide provides a detailed comparison of the hypothetical novel HIV inhibitor, this compound, with existing classes of antiretroviral drugs. The comparison focuses on the mechanism of action, supported by experimental data and protocols.
Overview of HIV Inhibitor Classes
Antiretroviral therapy (ART) for HIV infection typically involves a combination of drugs from different classes to suppress viral replication effectively.[1][2] These classes are defined by the specific stage of the HIV lifecycle they target.
Established HIV Inhibitor Classes include:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These drugs act as chain terminators, preventing the reverse transcriptase enzyme from converting viral RNA into DNA.[2][3]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): NNRTIs bind to a different site on the reverse transcriptase enzyme, altering its shape and function.[2][3]
-
Protease Inhibitors (PIs): PIs block the protease enzyme, which is crucial for the maturation of new, infectious virus particles.[4]
-
Integrase Strand Transfer Inhibitors (INSTIs): These inhibitors prevent the viral DNA from being integrated into the host cell's genome.[5]
-
Entry Inhibitors: This class includes attachment inhibitors, post-attachment inhibitors, and fusion inhibitors, which all block the virus from entering the host CD4+ cell.[6]
-
Capsid Inhibitors: A newer class of drugs that target the HIV capsid, a protein shell that protects the viral genetic material and is crucial for multiple stages of the viral lifecycle.[1][7]
This compound: A Hypothetical Novel HIV Inhibitor
For the purpose of this guide, "this compound" will be positioned as a next-generation Capsid Inhibitor . Its hypothetical mechanism involves a dual action:
-
Inhibition of Nuclear Import: this compound binds to the assembled capsid, preventing its transport into the nucleus of the host cell.
-
Disruption of Capsid Assembly: It interferes with the proper assembly of new capsids, leading to the formation of non-infectious viral particles.
Comparative Mechanism of Action
The following diagram illustrates the HIV lifecycle and the points of intervention for different inhibitor classes, including the hypothetical this compound.
Caption: HIV Lifecycle and Drug Targets
Quantitative Comparison of Inhibitor Efficacy
The efficacy of antiretroviral drugs is often measured by their IC50 value, which is the concentration of the drug required to inhibit 50% of viral replication in vitro. The following table presents hypothetical data for this compound compared to representative drugs from other classes.
| Drug Class | Representative Drug | Target | IC50 (nM) | Genetic Barrier to Resistance |
| Capsid Inhibitor | This compound (Hypothetical) | Capsid (p24) | 0.5 | High |
| Capsid Inhibitor | Lenacapavir | Capsid (p24) | 0.47 | High |
| NRTI | Tenofovir | Reverse Transcriptase | 10-60 | Low to Intermediate |
| NNRTI | Efavirenz | Reverse Transcriptase | 1-3 | Low |
| PI | Darunavir | Protease | 1-4 | High |
| INSTI | Dolutegravir | Integrase | 0.5-1.5 | High |
| Entry Inhibitor | Maraviroc | CCR5 | 2.2 | Intermediate |
Note: IC50 values can vary depending on the cell type and viral strain used in the assay.
Experimental Protocols
To evaluate the efficacy and mechanism of action of a novel HIV inhibitor like this compound, a series of in vitro experiments are conducted.
Antiviral Activity Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor that reduces viral replication by 50%.
Methodology:
-
Cell Culture: CD4+ T-cell lines (e.g., MT-4 cells) are cultured in a suitable medium.
-
Viral Infection: Cells are infected with a known amount of laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB).
-
Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (this compound) and reference drugs.
-
Incubation: The treated and untreated (control) cells are incubated for 3-5 days.
-
Quantification of Viral Replication: The amount of viral replication is measured by quantifying the p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The p24 concentrations are plotted against the drug concentrations, and the IC50 value is calculated using a dose-response curve.
Caption: IC50 Determination Workflow
Mechanism of Action Assays
To confirm the specific mechanism of action of this compound as a capsid inhibitor, the following assays would be employed:
-
Nuclear Import Assay: This assay uses microscopy to visualize the localization of the viral pre-integration complex (PIC) in the presence and absence of the drug. A fluorescently labeled virus is used to track the PIC. In the presence of an effective nuclear import inhibitor like this compound, the fluorescent signal would accumulate in the cytoplasm and not enter the nucleus.
-
Capsid Assembly Assay: This in vitro assay uses purified recombinant capsid protein. The protein is induced to assemble into capsid-like particles. The effect of the drug on the kinetics and morphology of this assembly is monitored, often using techniques like transmission electron microscopy (TEM) or dynamic light scattering. A disruptor of assembly would either prevent particle formation or lead to malformed structures.
Caption: Mechanism of Action Assays
Conclusion
The hypothetical HIV inhibitor, this compound, with its dual-action capsid-targeting mechanism, represents a promising direction in antiretroviral drug development. Its high potency (low IC50) and potentially high barrier to resistance would make it a valuable addition to the arsenal of HIV treatments. The experimental protocols outlined provide a standard framework for the evaluation of such novel compounds, allowing for direct comparison with existing and emerging antiretroviral agents. Further studies would be required to assess its safety, pharmacokinetic profile, and in vivo efficacy.
References
- 1. What are the new drugs for Human Immunodeficiency Virus (HIV) Infection? [synapse.patsnap.com]
- 2. Development of Anti-HIV Therapeutics: From Conventional Drug Discovery to Cutting-Edge Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Antiretroviral Therapeutic Strategies for HIV [mdpi.com]
- 4. Discovery and Development of Anti-HIV Therapeutic Agents: Progress Towards Improved HIV Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiretroviral Drug Discovery and Development | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Experimental Drug Targets HIV in a Novel Way [als.lbl.gov]
Hypothetical In Vivo Comparison Guide: Orevactaene for Invasive Aspergillosis
Based on available scientific literature, Orevactaene is a known terpene lactone naturally produced by the fungus Epicoccum nigrum[1]. It is an isomer of epicoccaene and epipyrone[2]. While its chemical properties are documented, publicly accessible data on the in vivo validation of this compound's therapeutic potential is not available.
The following guide is presented as a hypothetical framework to demonstrate how this compound could be evaluated and compared if such research were conducted. The experimental data, protocols, and mechanisms described herein are illustrative examples based on standard methodologies in drug development and are not based on actual experimental results for this compound.
This guide provides a comparative analysis of the hypothetical therapeutic potential of this compound against invasive aspergillosis, benchmarked against the standard-of-care antifungal, Amphotericin B, and a vehicle control.
Hypothetical Mechanism of Action
This compound is postulated to act by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This disruption leads to osmotic instability and cell lysis. The proposed signaling pathway is outlined below.
Caption: Hypothetical mechanism of this compound targeting the FKS1 subunit to inhibit fungal cell wall synthesis.
Quantitative Data Summary
The following tables summarize the hypothetical results from a neutropenic murine model of invasive aspergillosis caused by Aspergillus fumigatus.
Table 1: Comparative In Vivo Efficacy (Day 7 Post-Infection)
| Treatment Group (n=10) | Dose (mg/kg) | Survival Rate (%) | Lung Fungal Burden (log CFU/g ± SD) | Serum Galactomannan Index (± SD) |
| Vehicle Control | - | 10 | 7.2 ± 0.5 | 3.1 ± 0.4 |
| This compound | 20 | 80 | 4.1 ± 0.6 | 0.8 ± 0.2 |
| Amphotericin B | 5 | 90 | 3.5 ± 0.4 | 0.6 ± 0.1 |
Table 2: Comparative Toxicology Profile (Day 7 Post-Infection)
| Treatment Group | Dose (mg/kg) | Serum ALT (U/L ± SD) | Serum AST (U/L ± SD) | Serum Creatinine (mg/dL ± SD) |
| Vehicle Control | - | 45 ± 8 | 110 ± 15 | 0.4 ± 0.1 |
| This compound | 20 | 52 ± 10 | 125 ± 20 | 0.5 ± 0.1 |
| Amphotericin B | 5 | 95 ± 18 | 250 ± 45 | 1.1 ± 0.3 |
Experimental Workflow & Protocols
The workflow for the hypothetical efficacy study is detailed below, followed by key experimental protocols.
Caption: Experimental workflow for the hypothetical in vivo efficacy study of this compound in a murine model.
Detailed Methodologies
1. Hypothetical Murine Model of Invasive Aspergillosis
-
Animals: 6-week-old female BALB/c mice.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal (i.p.) injection of cyclophosphamide (150 mg/kg) on day -4 and day -1 relative to infection.
-
Infection: On day 0, mice are anesthetized and intranasally inoculated with 2 x 10^5 conidia of Aspergillus fumigatus (strain AF293) in a 20 µL volume.
-
Treatment: Treatment is initiated 24 hours post-infection (day 1). Mice are divided into three groups (n=10 per group):
-
Group 1: this compound (20 mg/kg, i.p., daily).
-
Group 2: Amphotericin B (5 mg/kg, i.p., daily).
-
Group 3: Vehicle control (5% DMSO in saline, i.p., daily).
-
-
Monitoring: Survival is monitored daily for 7 days. On day 7, surviving animals are euthanized for endpoint analysis.
2. Hypothetical Fungal Burden Quantification
-
Sample Collection: At necropsy (day 7), the left lung is aseptically removed, weighed, and immediately flash-frozen in liquid nitrogen.
-
Homogenization: Lung tissue is homogenized in sterile saline using a bead beater.
-
Plating: Serial dilutions of the homogenate are plated on Sabouraud Dextrose Agar.
-
Quantification: Plates are incubated at 37°C for 48 hours. Colony Forming Units (CFUs) are counted, and the fungal burden is expressed as log CFU per gram of lung tissue.
-
Biomarker Analysis: Blood is collected via cardiac puncture. Serum is isolated for the quantification of galactomannan using a commercially available ELISA kit, following the manufacturer's instructions. Toxicology markers (ALT, AST, Creatinine) are measured using a standard clinical chemistry analyzer.
References
Orevactaene Synthesis: A Comparative Analysis of Published Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published synthetic routes to Orevactaene, a natural product that has garnered significant interest for its biological activity. This analysis focuses on the key methodologies, presenting a comprehensive overview of their efficiency and strategic differences. Notably, the total synthesis efforts have led to a structural reassignment of this compound to that of Epipyrone A.
Comparative Analysis of Synthetic Methodologies
The two primary approaches to the synthesis of this compound's carbon skeleton showcase different strategic considerations. The Ghosh and Li synthesis focuses on a modular and convergent approach to a significant fragment of the molecule, allowing for flexibility in the synthesis of stereoisomers. In contrast, the Fürstner synthesis is a complete total synthesis that directly addresses the challenge of constructing the entire molecule, leading to the crucial discovery of the correct structure.
| Parameter | Ghosh & Li Method (C18-C31 Domain) | Fürstner Method (Total Synthesis) |
| Overall Yield | Not reported for total synthesis | Not explicitly stated, but key steps are high-yielding |
| Key Reactions | Suzuki cross-coupling, asymmetric alkylation | Alkyne cycloisomerization, gold and tungsten catalysis, one-pot cross-coupling |
| Stereocontrol | High, via substrate control and chiral auxiliaries | High, established during the formation of key building blocks |
| Convergence | Highly convergent | Linear assembly of key fragments |
| Flexibility | Modular design allows for the synthesis of various stereoisomers | Less flexible for analog synthesis without significant modification |
| Structural Scope | Focused on the C18-C31 domain | Complete synthesis of the putative structure and structural revision |
Experimental Protocols
The following are summaries of the key experimental protocols employed in the synthesis of this compound/Epipyrone A.
Ghosh & Li Method: Convergent Synthesis of the C18-C31 Domain
This approach relies on the convergent coupling of two key fragments via a Suzuki cross-coupling reaction.
1. Synthesis of the C18-C25 Fragment (Vinyl Iodide):
-
Starting Material: Commercially available chiral building block.
-
Key Steps:
-
Standard protecting group manipulations to install a silyl ether.
-
Asymmetric alkylation to introduce the methyl group with high diastereoselectivity.
-
Hydroboration-oxidation to yield a primary alcohol.
-
Oxidation to the corresponding aldehyde.
-
Wittig olefination to install the vinyl iodide moiety.
-
-
Purification: Column chromatography on silica gel.
2. Synthesis of the C26-C31 Fragment (Boronic Ester):
-
Starting Material: Readily available chiral alcohol.
-
Key Steps:
-
Protection of the alcohol as a benzyl ether.
-
Ozonolysis of a terminal alkene to yield an aldehyde.
-
Asymmetric allylation to introduce the stereocenter at C28.
-
Cross-metathesis to install the terminal alkene for boronic ester formation.
-
Hydroboration with a suitable boron reagent to form the boronic ester.
-
-
Purification: Column chromatography on silica gel.
3. Suzuki Cross-Coupling:
-
Reactants: Vinyl iodide (C18-C25 fragment) and boronic ester (C26-C31 fragment).
-
Conditions: Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Cs₂CO₃), in a suitable solvent system (e.g., THF/H₂O). The reaction is typically heated to ensure completion.
-
Work-up and Purification: Aqueous work-up followed by extraction and purification by column chromatography on silica gel to afford the C18-C31 domain.
Fürstner Method: Total Synthesis via Alkyne Cycloisomerization
This total synthesis is characterized by the elegant use of gold and tungsten catalysis to construct the core of the molecule.[1][2]
1. Synthesis of the Polyunsaturated Tail:
-
Strategy: A flexible approach using heterobimetallic polyunsaturated modules.
-
Key Steps:
-
Sonogashira coupling reactions to assemble the polyene chain.
-
Use of terminal alkynes that can be selectively addressed in subsequent steps.
-
2. Formation of the Bicyclic Core:
-
Key Reactions: A sequence of two alkyne cycloisomerization reactions.
-
Catalysts: Tungsten and gold catalysts are employed sequentially.
-
Mechanism: The first cyclization forms the pyrone ring, and the second, catalyzed by gold, forms the adjacent ring of the bicyclic system.
3. Glycosylation and Final Assembly:
-
Strategy: A one-pot cross-coupling sequence.
-
Key Steps:
-
Coupling of the polyunsaturated tail with the bicyclic core.
-
Introduction of the sugar moiety via a C-glycosylation reaction.
-
Final deprotection steps to yield the natural product.
-
Synthetic Pathway Visualization
The following diagrams illustrate the logical flow of the two synthetic strategies.
Caption: Convergent synthesis of the C18-C31 domain of this compound by Ghosh and Li.
Caption: Total synthesis of putative this compound and its structural revision to Epipyrone A by Fürstner.
References
Safety Operating Guide
Navigating the Safe Disposal of Orevactaene: A Procedural Guide
The responsible management of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Orevactaene, a germacrane sesquiterpenoid. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Chemical and Safety Data
The following table summarizes the key information for the representative germacrane sesquiterpenoid. This data should be used to inform handling and disposal practices.
| Property | Value |
| IUPAC Name | 6-methyl-4-[(2-methylbut-2-enoyl)oxy]-3-methylidene-2-oxo-2H,3H,3aH,4H,5H,8H,9H,11aH-cyclodeca[b]furan-10-carboxylic acid[1] |
| Molecular Formula | C20H24O6[1] |
| Chemical Class | Germacrane sesquiterpenoids[1] |
| Primary Hazard | (Assumed) Irritant to skin, eyes, and respiratory tract. Potential for allergic reaction. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, lab coat. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Personal Protective Equipment (PPE) Verification: Before handling this compound waste, ensure that appropriate PPE is worn. This includes, at a minimum, nitrile gloves, a fully buttoned lab coat, and chemical safety goggles.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any sharps (e.g., needles, contaminated glassware) that have come into contact with this compound must be disposed of in a designated sharps container.
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and the IUPAC name if available), the concentration, and the date of accumulation.
-
Waste Storage: Store hazardous waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Gently sweep the absorbed material into a hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water.
-
Major Spills: In the event of a large spill, evacuate the immediate area and notify your institution's EHS office immediately.
-
-
Waste Pickup and Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Navigating the Handling of Orevactaene: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals, the safe handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for Orevactaene, a terpene lactone produced by the fungus Epicoccum nigrum.[1] Due to the limited availability of specific hazard data for this compound, a conservative approach based on established laboratory safety protocols for unknown or potentially hazardous materials is strongly advised.
This document outlines procedural, step-by-step guidance to directly address operational questions concerning personal protective equipment (PPE), handling procedures, and disposal plans. By adhering to these guidelines, laboratories can build a robust safety culture and ensure the well-being of their personnel.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. The absence of comprehensive toxicological data necessitates treating this compound with a high degree of caution.
| Property | Value | Source |
| Molecular Formula | C34H44O10 | PubChem[1] |
| Molecular Weight | 612.7 g/mol | PubChem[1] |
| Chemical Class | Terpene lactone, Natural Product, Fungal | PubChem[1] |
Personal Protective Equipment (PPE) Protocol
Given the uncharacterized nature of this compound's potential hazards, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Minimum Requirement | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents direct skin contact. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and aerosols. A face shield offers broader protection for the entire face. |
| Body Protection | A lab coat worn over personal clothing. For larger quantities or potential for significant splashing, a chemically resistant apron or coveralls should be used. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A properly fitted N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used, especially when handling the solid form or creating solutions where aerosols may be generated. | Protects against inhalation of fine particles or aerosols. |
Experimental Workflow for Safe Handling
The following workflow diagram outlines the critical steps for safely handling this compound in a laboratory setting. Adherence to this process minimizes the risk of exposure and contamination.
Caption: A procedural workflow for the safe handling of this compound.
Operational and Disposal Plans
A clear and concise plan for both the operational use and subsequent disposal of this compound is crucial for maintaining a safe laboratory environment.
Standard Operating Procedure (SOP) for Handling
-
Designated Area: All handling of this compound, particularly in its solid form, must be conducted in a designated area such as a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: A spill kit appropriate for chemical spills should be readily accessible. In the event of a spill, the area should be evacuated, and personnel with appropriate training and PPE should manage the cleanup.
-
Personnel Training: All personnel handling this compound must be trained on this SOP and the potential hazards associated with handling uncharacterized chemical compounds.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure regulatory compliance.
Caption: A logical flow for the segregation and disposal of this compound waste.
By implementing these safety and logistical protocols, research institutions can foster a secure environment for the handling of novel compounds like this compound, thereby building a foundation of trust and reliability in their laboratory safety practices.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
